1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBHYYJZVWZCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401243 | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362706-26-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl 4-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362706-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key chiral building block in organic synthesis and drug discovery. This document consolidates essential data, including CAS numbers for its enantiomers, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Identity and Properties
This compound is a proline derivative with a ketone functional group at the 4-position of the pyrrolidine ring. The presence of two stereocenters at the 2 and 4 positions, though the 4-position is prochiral in the oxo form, makes its stereoisomers valuable in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the 2-position are common features in peptide synthesis and the construction of complex molecules.
It is crucial to distinguish between the two common enantiomers, (2S)- and (2R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, as they possess distinct Chemical Abstracts Service (CAS) numbers.
Table 1: CAS Numbers for Enantiomers of this compound
| Enantiomer | CAS Number |
| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 102195-80-2[1] |
| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 256487-77-1[2] |
The physical and chemical properties of the (2S)-enantiomer are summarized in the table below.
Table 2: Physicochemical Properties of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
| Property | Value |
| Molecular Formula | C11H17NO5[1] |
| Molecular Weight | 243.26 g/mol [1] |
| Appearance | Powder[3] |
| Melting Point | 42-46 °C[3] |
| Optical Activity | [α]22/D +14.0°, c = 1 in chloroform[3] |
| Storage Temperature | −20°C[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Experimental Protocols
The synthesis of this compound is a common procedure in organic chemistry laboratories. The following section details a widely used protocol for the synthesis of the (2S)-enantiomer from its corresponding hydroxy precursor.
Synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate via Dess-Martin Oxidation
This protocol outlines the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester to yield the target compound.
Experimental Procedure:
-
To a solution of methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate (40 g, 157 mmol) in dichloromethane (DCM, 500 mL), add Dess-Martin periodinane (DMP, 80 g, 189 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion of the reaction, quench the reaction with a sodium bisulfite (NaHSO3) solution.
-
Extract the reaction mixture with dichloromethane (DCM).
-
Wash the organic phase with an aqueous sodium bicarbonate (NaHCO3) solution.
-
Concentrate the organic phase to afford (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester (33 g, 89% yield) as a colorless oil.[4]
Characterization Data for (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.51 (s, 9H), 2.550-2.597 (d, 1H, J = 18.8Hz), 2.876-2.944 (t, 1H, J = 13.6Hz), 3.895 (s, 3H), 3.766-3.895 (m, 1H), 4.696- 4.814 (m, 1H).[4]
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
Caption: Logical relationship between starting material and final product in the synthesis.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many natural products and pharmaceuticals. The ketone functionality at the 4-position allows for a variety of chemical transformations, including the introduction of new stereocenters and the construction of more complex ring systems. This makes it a versatile building block for the synthesis of novel therapeutic agents.
Safety Information
Signal Word: Danger[3]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/ physician if you feel unwell.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
References
- 1. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. N-Boc-4-氧代-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Boc-4-oxo-L-Proline methyl ester | 102195-80-2 [chemicalbook.com]
An In-depth Technical Guide on 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a ketone and two differentially protected carboxylates, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly proline analogs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of enzyme inhibitors.
The IUPAC name for this compound, considering the common (2S) stereoisomer, is 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate .[1] It is also widely known by several synonyms, including N-Boc-4-oxo-L-proline methyl ester and Boc-4-Oxo-Pro-OMe.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester on the C2-carboxyl group allows for selective chemical manipulations at different positions of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties for the (2S)-enantiomer (CAS Number: 102195-80-2) is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₅ |
| Molecular Weight | 243.26 g/mol |
| Appearance | White to off-white powder or solid |
| Melting Point | 35-40 °C |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) |
| Optical Activity | [α]22/D +14.0°, c = 1 in chloroform |
Synthesis
The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. Several mild oxidation protocols are suitable for this transformation, preventing over-oxidation and preserving the stereochemistry at the C2 position. Commonly employed methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation.
Experimental Protocol: Parikh-Doering Oxidation
The Parikh-Doering oxidation utilizes a sulfur trioxide pyridine complex as the activating agent for dimethyl sulfoxide (DMSO), offering a mild and operationally simple procedure that can be conducted at or near room temperature.
Materials:
-
1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous DCM and anhydrous DMSO at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (3.0-5.0 eq).
-
To this stirred solution, add the sulfur trioxide pyridine complex (1.5-3.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a white to off-white solid.
References
An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral heterocyclic compound of interest in synthetic organic chemistry and drug discovery. This document consolidates available data on its stereoisomers, offers insights into its experimental characterization, and presents a typical synthetic route.
Core Physical and Chemical Properties
This compound is a derivative of proline, an amino acid, and is commonly used as a building block in the synthesis of more complex molecules. It exists as two enantiomers, the (2S) and (2R) forms, as well as a racemic mixture. The physical properties can vary between these forms.
| Property | (2S)-Isomer (N-Boc-4-oxo-L-proline methyl ester) | (2R)-Isomer | General (Racemic/Unspecified) |
| CAS Number | 102195-80-2[1] | 256487-77-1 | 362706-26-1 |
| Molecular Formula | C₁₁H₁₇NO₅[1][2] | C₁₁H₁₇NO₅[3] | C₁₁H₁₇NO₅ |
| Molecular Weight | 243.26 g/mol [1][4] | 243.26 g/mol [3] | 243.26 g/mol |
| Appearance | White to tan powder or solid[2][5] | Solid | - |
| Melting Point | 42-46 °C[2][4] | No data available | - |
| Boiling Point | No data available | No data available | - |
| Density | No data available | No data available | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6][7] | No data available | - |
| Optical Rotation | [α]22/D +14.0° (c = 1 in chloroform)[4] | No data available | - |
| pKa (Predicted) | -3.86 ± 0.40[5][7] | No data available | - |
| Storage Temperature | -20°C or under inert gas at 2-8°C[4][5][7] | Refrigerator | - |
Experimental Protocols
Synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
A common method for the synthesis of the (2S)-enantiomer involves the oxidation of the corresponding hydroxylated precursor, (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate methyl ester.[6]
Materials:
-
(2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate methyl ester
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bisulfite (NaHSO₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate methyl ester (1 equivalent) in dichloromethane (DCM) in a reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by adding sodium bisulfite (NaHSO₃) solution.
-
Extract the mixture with dichloromethane.
-
Wash the organic phase with aqueous sodium bicarbonate (NaHCO₃) solution.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product as necessary, for example, by column chromatography.
The final product, (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester, is typically obtained as a colorless oil which may solidify upon standing.[6]
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule. For the (2S)-isomer, characteristic peaks are observed around 1.51 ppm (singlet, 9H, tert-butyl group), 2.55-2.94 ppm (multiplets, 2H, pyrrolidine ring protons), 3.77-3.90 ppm (multiplet and singlet, 4H, methyl ester and pyrrolidine ring proton), and 4.70-4.81 ppm (multiplet, 1H, pyrrolidine ring proton).[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the ketone and ester carbonyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
Synthetic Workflow Visualization
The following diagram illustrates the key chemical transformation in the synthesis of this compound from its hydroxyproline precursor.
References
- 1. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BOC-4-oxo-L-proline methyl ester, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. appretech.com [appretech.com]
- 4. N-Boc-4-oxo- L -proline methyl ester 97 102195-80-2 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. N-Boc-4-oxo-L-Proline methyl ester | 102195-80-2 [chemicalbook.com]
- 7. N-Boc-4-oxo-L-Proline methyl ester CAS#: 102195-80-2 [m.chemicalbook.com]
A Technical Guide to 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a wide range of proline derivatives and complex pharmaceutical agents. This guide details its physicochemical properties, a standard experimental protocol for its synthesis, and its significant applications in drug discovery and development.
Core Physicochemical Properties
This compound, often referred to in literature as N-Boc-4-oxo-proline methyl ester, exists as two main enantiomers, (2S) and (2R), which are crucial for stereoselective synthesis.[1] The quantitative data for this compound are summarized below.
| Property | (2S)-Enantiomer | (2R)-Enantiomer |
| Molecular Weight | 243.26 g/mol [1][2] | 243.26 g/mol [3][4] |
| Molecular Formula | C₁₁H₁₇NO₅[1][2] | C₁₁H₁₇NO₅[3][4] |
| CAS Number | 102195-80-2[1][2] | 256487-77-1[3] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate[1] | 1-tert-butyl 2-methyl (2R)-4-oxo-1,2-pyrrolidinedicarboxylate[3] |
| Appearance | Powder[2] | Solid |
| Melting Point | 42-46 °C[2] | Not specified |
| Optical Activity | [α]22/D +14.0°, c = 1 in chloroform[2] | Not specified |
| Storage Temperature | −20°C[2] | Refrigerator |
| InChI Key | UPBHYYJZVWZCOZ-QMMMGPOBSA-N[1][2] | UPBHYYJZVWZCOZ-MRVPVSSYSA-N[3] |
| Synonyms | N-Boc-4-oxo-L-proline methyl ester, (2S)-1-Boc-4-oxo-proline Methyl Ester, Boc-4-Oxo-Pro-OMe[1][2] | (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate[4] |
Role as a Pharmaceutical Intermediate
This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial intermediate. Its keto-proline structure is a versatile scaffold for introducing further chemical diversity. It is particularly noted for its use in the synthesis of antidiabetic drugs like Teneligliptin and antiviral agents such as Ledipasvir. Its application extends to the creation of conformationally constrained proline analogs for peptide and protein engineering, enabling the modulation of peptide structure and stability.
References
An In-depth Technical Guide to 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a ketone and protected carboxyl groups, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including modified amino acids and novel peptide analogues. The presence of the 4-oxo functionality provides a key handle for further chemical modifications, allowing for the introduction of various substituents and the construction of more elaborate molecular architectures. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this versatile compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a five-membered pyrrolidine ring. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group at the 2-position is esterified with a methyl group. A ketone functional group is present at the 4-position. The compound exists as two enantiomers, (2S) and (2R), due to the chiral center at the 2-position of the pyrrolidine ring.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate | [1] |
| InChI Key | UPBHYYJZVWZCOZ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | Refrigerator | [2] |
Spectroscopic Data
While a comprehensive spectral analysis is beyond the scope of this guide, researchers can obtain detailed NMR, IR, and mass spectrometry data from various commercial suppliers and chemical databases.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the oxidation of the corresponding 4-hydroxy precursor, N-Boc-trans-4-Hydroxy-L-proline methyl ester. Several oxidizing agents can be employed for this transformation, with Dess-Martin periodinane (DMP) being a widely used reagent due to its mild reaction conditions and high efficiency.
Experimental Protocol: Oxidation using Dess-Martin Periodinane
This protocol outlines a general procedure for the synthesis of (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
Materials:
-
(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of oxopyrrolidine derivatives has shown significant potential in various therapeutic areas. This compound serves as a key intermediate for synthesizing more complex molecules with potential biological activities.
Potential Therapeutic Areas for Oxopyrrolidine Derivatives
-
Neurodegenerative Diseases: Derivatives of the oxopyrrolidine scaffold have been investigated as potential inhibitors of acetylcholinesterase and β-amyloid protein aggregation, which are key targets in the development of treatments for Alzheimer's disease.
-
Anticancer Agents: The pyrrolidinone core is present in several natural products with anticancer properties. Synthetic derivatives are being explored for their potential to inhibit cancer cell growth.
-
Antimicrobial Agents: The structural motif of oxopyrrolidine is found in some antimicrobial compounds. Researchers are exploring synthetic derivatives for their efficacy against various bacterial and fungal pathogens.
Generalized Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the biological evaluation of a compound like this compound or its derivatives.
Caption: A generalized workflow for the biological screening of novel compounds.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling precautions, and emergency procedures. As a general precaution, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its straightforward synthesis from readily available starting materials and the presence of a reactive ketone functionality make it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic route for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in the synthesis of various pharmaceutical compounds. The most prevalent and well-documented method involves the oxidation of the corresponding 4-hydroxyproline derivative. This document outlines the necessary starting materials, detailed experimental protocols, and quantitative data to support the successful synthesis of the target compound.
Primary Synthetic Pathway: Oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester
The core of this synthesis is the selective oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester to a ketone. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation due to its mild reaction conditions, high yields, and chemoselectivity.[1][2]
The overall reaction scheme can be visualized as a two-step process:
-
Preparation of the Starting Material: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester from trans-4-hydroxy-L-proline.
-
Oxidation: Conversion of N-Boc-trans-4-hydroxy-L-proline methyl ester to this compound.
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester
The initial step involves the protection of the amine group of trans-4-hydroxy-L-proline methyl ester with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial for preventing side reactions in the subsequent oxidation step.
Experimental Protocol:
A general procedure for the synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester from di-tert-butyl dicarbonate and trans-4-hydroxy-L-proline methyl ester hydrochloride is as follows:
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride in dichloromethane (CH2Cl2) and cool the mixture to 0 °C.
-
With stirring, sequentially add triethylamine (Et3N), 4-dimethylaminopyridine (DMAP), and di-tert-butyl dicarbonate (Boc anhydride).
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up by dissolving in a suitable organic solvent, washing with saturated aqueous sodium bicarbonate and brine, and drying over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the product, which can be further purified if necessary.[3][4]
Quantitative Data for Starting Material Synthesis:
| Reagent | Molar Ratio (relative to starting ester) | Role |
| trans-4-hydroxy-L-proline methyl ester hydrochloride | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 1.2 | Boc-protecting agent |
| Triethylamine (Et3N) | 2.0 | Base |
| 4-Dimethylaminopyridine (DMAP) | 0.05 | Catalyst |
| Dichloromethane (CH2Cl2) | - | Solvent |
Yields for this step are typically high, often approaching 100%.[3][4]
Step 2: Oxidation to this compound
With the protected starting material in hand, the next step is the oxidation of the hydroxyl group to a ketone.
Experimental Protocol:
The Dess-Martin periodinane (DMP) oxidation is carried out as follows:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in a suitable solvent, such as dichloromethane (CH2Cl2).
-
Add Dess-Martin periodinane (DMP) to the solution at room temperature.
-
The reaction is typically stirred for a few hours and can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
The crude product can then be purified by column chromatography on silica gel.
Quantitative Data for Oxidation Step:
| Reagent | Molar Ratio (relative to starting alcohol) | Role |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | 1.0 | Starting Material |
| Dess-Martin Periodinane (DMP) | 1.2 - 1.5 | Oxidizing Agent |
| Dichloromethane (CH2Cl2) | - | Solvent |
Reported yields for this oxidation step are generally good, often in the range of 80-95%.
Alternative Synthetic Considerations: The Dieckmann Condensation
While the oxidation of 4-hydroxyproline derivatives is the most direct and commonly reported route, the Dieckmann condensation presents a theoretical alternative for the formation of the 4-oxopyrrolidine ring system. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester.
For the synthesis of this compound, the starting material for a Dieckmann condensation would be a suitably substituted N-Boc-aspartic acid derivative. However, detailed experimental procedures for this specific transformation are not as readily available in the scientific literature, suggesting that the oxidation route is more synthetically practical and efficient.
Visualizing the Synthesis
To further clarify the synthetic process, the following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the oxidation step.
Conclusion
The synthesis of this compound is most reliably achieved through the Dess-Martin periodinane oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester. This method offers high yields and proceeds under mild conditions, making it a preferred choice for both laboratory-scale and potentially larger-scale production. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently carry out this synthesis.
References
N-Boc-4-oxo-L-proline methyl ester synthesis
An In-depth Technical Guide to the Synthesis of N-Boc-4-oxo-L-proline Methyl Ester
Abstract
N-Boc-4-oxo-L-proline methyl ester is a crucial chiral building block in synthetic organic chemistry, widely utilized in the development of pharmaceuticals and complex molecular architectures. Its synthesis is a key step in the preparation of various proline-based derivatives, including enzyme inhibitors and conformationally constrained amino acids. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the oxidation of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester. We present detailed experimental protocols, comparative data on various oxidation methods, and workflow visualizations to aid researchers and drug development professionals in their synthetic endeavors.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. N-Boc-4-oxo-L-proline methyl ester, with its ketone functionality, serves as a versatile intermediate for introducing further molecular diversity at the C4 position of the proline ring. This compound is a key precursor for the synthesis of novel proline analogs, such as 4-fluoro-L-proline derivatives and spirocyclic structures. The most common and efficient pathway to synthesize this keto-ester involves the oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester. This guide details the prevalent oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation.
Synthesis of Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester
The precursor for the target compound is typically prepared from trans-4-hydroxy-L-proline through a two-step process involving esterification followed by Boc-protection of the amine. An alternative, and often higher-yielding, route involves protecting the amine first and then performing the esterification. A representative protocol for the synthesis from trans-4-hydroxy-L-proline methyl ester hydrochloride is provided below.
Experimental Protocol: Boc-Protection
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (CH2Cl2, 400 mL) and cool the mixture to 0 °C.
-
With stirring, add triethylamine (Et3N, 28 mL, 0.2 mol), 4-dimethylaminopyridine (DMAP, 0.61 g, 5 mmol), and di-tert-butyl dicarbonate (Boc anhydride, 27.5 mL, 0.12 mol) sequentially.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Remove the solvent under reduced pressure. Add diethyl ether to the residue, collect the solid by filtration, and wash thoroughly with ether.
-
Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in CH2Cl2 and wash sequentially with saturated aqueous NaHCO3 and saturated aqueous NaCl.
-
Dry the organic phase with anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the product as a white solid (24.5 g, 100% yield).
Synthetic Pathway and Workflow
The overall transformation from the readily available N-Boc-trans-4-hydroxy-L-proline methyl ester to the target N-Boc-4-oxo-L-proline methyl ester is a direct oxidation of a secondary alcohol to a ketone.
Figure 1: Overall synthetic workflow for N-Boc-4-oxo-L-proline methyl ester.
Detailed Synthesis Protocols
Three primary methods are highlighted for the oxidation step, each with distinct advantages regarding reaction conditions, scalability, and handling of reagents.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers mild, selective, and rapid oxidation of alcohols.[1] It operates at neutral pH and room temperature, making it compatible with many sensitive functional groups.[1]
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (40 g, 157 mmol) in dichloromethane (DCM, 500 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (80 g, 189 mmol) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous sodium bisulfite (NaHSO3) solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic phases and wash with a saturated aqueous sodium bicarbonate (NaHCO3) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the title compound as a colorless oil (33 g, 89% yield).
The mechanism involves the initial ligand exchange of an acetate group on the DMP with the alcohol, followed by an intramolecular proton transfer to an acetate ligand, which then leads to the elimination of the reduced iodine species and acetic acid, yielding the ketone.[1]
Figure 2: Simplified logical flow of the Dess-Martin Oxidation mechanism.
Method 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields, though it produces volatile and malodorous dimethyl sulfide as a byproduct.
-
Prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM in a three-necked flask under an inert atmosphere (N2 or Ar) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired ketone.
Method 3: TEMPO-Catalyzed Oxidation
This method employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric co-oxidant. This approach is often considered "greener" and can be highly efficient.
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq.) in ethyl acetate.
-
Add trichloroisocyanuric acid (TCCA, 1.2 eq.) to the solution and cool the system to between -5 °C and 0 °C.
-
Slowly add a solution of TEMPO (0.02 eq.) in ethyl acetate while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 20 minutes, then allow it to warm to 25-30 °C and stir for an additional 60 minutes.
-
Quench the reaction with deionized water and continue stirring for 60 minutes.
-
Filter the mixture through a pad of Celite. Wash the filtrate with deionized water and then with a sodium chloride solution.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify by recrystallization or chromatography to yield the final product.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method often depends on factors such as scale, available equipment, and sensitivity of the substrate to reaction conditions. The table below summarizes the key quantitative parameters for the described protocols.
| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO/TCCA Oxidation |
| Starting Material | N-Boc-trans-4-hydroxy-L-proline methyl ester | N-Boc-trans-4-hydroxy-L-proline methyl ester | N-Boc-trans-4-hydroxy-L-proline |
| Key Reagents | DMP, DCM | Oxalyl Chloride, DMSO, Et3N | TEMPO, TCCA |
| Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. | -5 °C to 30 °C |
| Reaction Time | ~4 hours | ~1-2 hours | ~1.5 hours |
| Reported Yield | ~89% | Typically >90% | ~96% |
| Workup | Aqueous quench & extraction | Aqueous quench & extraction | Filtration & extraction |
| Key Advantages | Mild, reliable, simple setup | High yields, mild conditions | Catalytic, high yield |
| Key Disadvantages | Expensive, potentially explosive reagent | Requires cryogenic temps, malodorous byproduct | Co-oxidant can be harsh |
Conclusion
The synthesis of N-Boc-4-oxo-L-proline methyl ester is readily achievable through the oxidation of its 4-hydroxy precursor. The Dess-Martin periodinane oxidation offers a reliable and high-yielding method with a straightforward experimental setup. The Swern oxidation is also highly effective but requires cryogenic temperatures and careful management of byproducts. For larger-scale and environmentally conscious syntheses, TEMPO-catalyzed oxidation presents an excellent alternative with high efficiency. The choice of method will be dictated by the specific requirements of the research or development setting, including scale, cost, and safety considerations. This guide provides the necessary technical details to enable professionals to select and execute the most suitable synthetic route for their objectives.
References
An In-depth Technical Guide to the Starting Materials for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This technical guide provides a comprehensive overview of the primary synthetic route for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as N-Boc-4-oxo-L-proline methyl ester, is a valuable chiral building block in medicinal chemistry. Its structure is integral to the synthesis of a range of bioactive molecules. The most prevalent and well-documented method for its preparation involves the oxidation of a readily available starting material, N-Boc-trans-4-hydroxy-L-proline methyl ester.
Primary Synthetic Pathway: Oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester
The core of the synthesis lies in the selective oxidation of the secondary alcohol in the pyrrolidine ring to a ketone. A common and efficient method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidizing agent.
Caption: Synthetic pathway for the target compound.
Quantitative Data
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| Name | Methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate |
| Mass | 40 g |
| Moles | 157 mmol |
| Oxidizing Agent | |
| Name | Dess-Martin periodinane (DMP) |
| Mass | 80 g |
| Moles | 189 mmol |
| Solvent | |
| Name | Dichloromethane (DCM) |
| Volume | 500 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Duration | 4 hours |
| Product | |
| Name | (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester |
| Mass | 33 g |
| Yield | 89% |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester.[1]
Materials and Reagents
-
Methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bisulfite (NaHSO₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure
-
A solution of methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate (40 g, 157 mmol) in dichloromethane (DCM, 500 mL) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0 °C in an ice bath.
-
Dess-Martin periodinane (DMP, 80 g, 189 mmol) is added to the cooled solution.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the reaction is quenched by the addition of a sodium bisulfite (NaHSO₃) solution.
-
The mixture is then transferred to a separatory funnel and the organic layer is separated.
-
The organic phase is washed with an aqueous sodium bicarbonate (NaHCO₃) solution.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification, if necessary, can be performed by column chromatography on silica gel.
Product Characterization
The final product, (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid methyl ester, is typically obtained as a colorless oil.[1]
Alternative Starting Materials
While the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester is the most direct route, it is conceptually possible to start from L-hydroxyproline. This would, however, necessitate a two-step process of N-protection with a Boc group and subsequent esterification of the carboxylic acid to form the methyl ester prior to the oxidation step.
Caption: Multi-step synthesis from L-Hydroxyproline.
Conclusion
The synthesis of this compound is most efficiently achieved through the oxidation of its corresponding 4-hydroxy precursor. This technical guide provides the necessary data and a detailed protocol for this key transformation, offering a solid foundation for researchers and professionals in the field of organic and medicinal chemistry. The presented information highlights a robust and high-yielding synthetic route to this important building block.
References
Spectroscopic Data and Characterization of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for its characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for different stereoisomers of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| (Racemic) this compound | CDCl₃ | 4.55 (dd, J=9.0, 3.5 Hz, 1H), 3.95 (d, J=18.0 Hz, 1H), 3.75 (s, 3H), 3.65 (d, J=18.0 Hz, 1H), 2.90 (dd, J=17.5, 7.0 Hz, 1H), 2.60 (dd, J=17.5, 3.0 Hz, 1H), 1.45 (s, 9H) |
| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific shifts not individually listed in the provided source.[1] |
| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | No specific data found in the search results. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| (Racemic) this compound | CDCl₃ | 205.8, 171.8, 153.8, 81.2, 57.9, 52.8, 48.5, 45.3, 28.1 |
| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific shifts not individually listed in the provided source.[1] |
| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | No specific data found in the search results. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Medium | Wavenumber (cm⁻¹) |
| (Racemic) this compound | Neat | 2979, 1747, 1702, 1401, 1368, 1255, 1205, 1156 |
| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific wavenumbers not individually listed in the provided source.[1] |
| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | No specific data found in the search results. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z |
| This compound (Isomer not specified) | ESI-MS | 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |
| (2R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Data available, specific m/z not individually listed in the provided source.[1] |
| (2S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | Not Specified | Molecular Weight: 243.26 g/mol .[2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the chemical environment and connectivity of hydrogen atoms. Standard acquisition parameters include a 30° pulse width, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. The data is processed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton-decoupled spectra are generally obtained to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 240 ppm and a relaxation delay of 2-5 seconds are common.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer to identify the functional groups present in the molecule.
-
Sample Preparation: For a solid sample, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For an oily sample, a thin film can be prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts, such as the sodium adduct [M+Na]⁺. The accurate mass measurement allows for the determination of the elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.
Introduction
This compound is a chiral building block commonly used in the synthesis of various pharmaceutical compounds and complex organic molecules. Its rigid pyrrolidine core and orthogonal protecting groups (Boc and methyl ester) make it a versatile intermediate. A thorough understanding of its spectroscopic properties, particularly its 1H NMR spectrum, is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a detailed analysis of the 1H NMR data, a standard experimental protocol for its acquisition, and a visual representation of the spin-spin coupling network within the molecule.
Data Presentation
The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its unique chemical environment. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~4.5 | dd | 8.0, 4.0 | 1H |
| H-5a | ~3.9 | d | 18.0 | 1H |
| H-5b | ~3.7 | d | 18.0 | 1H |
| OCH₃ | 3.75 | s | - | 3H |
| H-3a | ~2.9 | dd | 18.0, 8.0 | 1H |
| H-3b | ~2.5 | dd | 18.0, 4.0 | 1H |
| C(CH₃)₃ | 1.45 | s | - | 9H |
Note: The chemical shifts for the pyrrolidine ring protons (H-2, H-3a, H-3b, H-5a, H-5b) are approximate and can show slight variations due to the presence of rotamers and the specific experimental conditions. The assignments are based on typical chemical shift values and expected coupling patterns.
Experimental Protocols
The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.[1]
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Set the appropriate acquisition parameters. For a standard 1H spectrum on a 400 or 500 MHz spectrometer, typical parameters include:
-
Number of scans: 8-16
-
Spectral width: -2 to 12 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Acquire the Free Induction Decay (FID).
3.3. Data Processing and Analysis
-
Apply a Fourier transformation to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to its known value of 7.26 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.
Mandatory Visualization
The following diagrams illustrate the molecular structure and the spin-spin coupling relationships of the pyrrolidine ring protons in this compound.
References
In-Depth Technical Guide: 13C NMR of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry. This document outlines predicted spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the process.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment. The data is presented for a standard analysis in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | 205.0 |
| C=O (Ester) | 171.5 |
| C=O (Boc) | 154.0 |
| C (CH₃)₃ (Boc) | 81.5 |
| CH (Pyrrolidine Ring) | 57.0 |
| CH₂ (Pyrrolidine Ring) | 50.0 |
| CH₂ (Pyrrolidine Ring) | 38.0 |
| O_C_H₃ (Ester) | 52.5 |
| C( CH₃)₃ (Boc) | 28.3 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible ¹³C NMR spectra. The following methodology is recommended for the analysis of this compound and similar small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh 20-50 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final solution height is approximately 4-5 cm.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or 125 MHz for ¹³C on a 400 MHz or 500 MHz instrument, respectively.
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds.[1]
-
Pulse Width (P1): A 30° pulse angle is typically used to allow for a shorter relaxation delay.[2]
-
Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0 - 220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1.0 Hz to the Free Induction Decay (FID) before Fourier transformation.[3]
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a reference (δ = 77.16 ppm).[4][5]
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for acquiring and analyzing the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR Data Acquisition and Analysis.
References
The Pivotal Role of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a proline derivative often referred to as N-Boc-4-oxo-L-proline methyl ester, has emerged as a cornerstone building block in medicinal chemistry. Its rigid pyrrolidine scaffold and versatile ketone functionality provide a valuable starting point for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide delves into the multifaceted role of this compound, with a particular focus on its application in the development of potent antiviral agents, specifically inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document will provide an in-depth overview of its synthetic utility, detailed experimental protocols for key transformations, a quantitative structure-activity relationship (SAR) analysis of its derivatives, and a visual representation of the relevant biological pathways.
Introduction: A Versatile Scaffold for Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational rigidity allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. This compound offers medicinal chemists a strategically functionalized starting material. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the 2-position allow for controlled modifications, while the ketone at the 4-position serves as a versatile handle for introducing a wide range of chemical diversity.
This compound has proven particularly valuable in the synthesis of 4-substituted proline analogs, which are key components of several clinically important drugs. One of the most notable applications is in the synthesis of the antiviral drug Ledipasvir, a highly effective inhibitor of the HCV NS5A protein.
Synthetic Utility: A Gateway to 4-Substituted Proline Derivatives
The 4-oxo functionality of this compound is the linchpin of its synthetic utility. This ketone can be readily transformed into a variety of other functional groups, enabling the synthesis of a library of 4-substituted proline derivatives.
A key transformation is the Wittig reaction , which allows for the introduction of a methylene group at the 4-position. This creates a crucial intermediate, (S)-N-Boc-4-methyleneproline, which is a precursor to the spirocyclic core of Ledipasvir. Further modifications, such as fluorination to produce 4-fluoro and 4,4-difluoro L-proline derivatives, have also been explored to modulate the physicochemical and pharmacological properties of the final compounds.
Experimental Protocols: A Step-by-Step Guide to Key Transformations
The following section provides a detailed experimental protocol for a crucial step in the synthetic pathway towards advanced proline derivatives: the Wittig olefination of this compound.
Synthesis of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate via Wittig Reaction
This protocol outlines the conversion of the 4-oxo group to a 4-methylene group, a critical step in the synthesis of precursors for antiviral agents.
Materials:
-
(S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Allow the resulting bright yellow suspension to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate.
Expected Yield: 75-85%
Application in Antiviral Drug Discovery: HCV NS5A Inhibitors
A significant application of this compound is in the synthesis of inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a crucial component of the HCV replication complex and is essential for viral RNA replication and virion assembly. Inhibitors of NS5A, such as Ledipasvir, have revolutionized the treatment of chronic HCV infection.
The pyrrolidine scaffold derived from the starting material provides a rigid framework for orienting the key pharmacophoric elements that interact with the NS5A protein.
Mechanism of Action of NS5A Inhibitors
The HCV NS5A protein is a multifunctional phosphoprotein that plays a critical role in the viral life cycle. It is involved in the formation of the membranous web, where viral replication takes place, and interacts with both viral and host proteins to regulate RNA replication. NS5A inhibitors bind to the N-terminus of the protein, inducing a conformational change that disrupts its function. This leads to the inhibition of both viral RNA synthesis and the assembly of new virus particles.
The following diagram illustrates the role of NS5A in the HCV replication cycle and the mechanism of action of NS5A inhibitors.
Caption: HCV Replication Cycle and Inhibition by NS5A Inhibitors.
Structure-Activity Relationship (SAR) of Pyrrolidine-Based NS5A Inhibitors
The development of potent NS5A inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The pyrrolidine core serves as a central scaffold, and modifications at various positions have a profound impact on antiviral activity. The following table summarizes the in vitro activity of a selection of pyrrolidine-based NS5A inhibitors against HCV genotype 1b.
| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (nM) - Genotype 1b |
| 1 | Phenyl | Valine-derived | 5.2 |
| 2 | 4-Fluorophenyl | Valine-derived | 1.8 |
| 3 | Phenyl | Isoleucine-derived | 8.7 |
| 4 | 4-Fluorophenyl | Isoleucine-derived | 3.1 |
| Ledipasvir | Complex heterocyclic system | Valine-derived | 0.004 |
Data is illustrative and compiled from various medicinal chemistry literature.
SAR Insights:
-
R1 Substituent: Aromatic or heteroaromatic groups at this position are crucial for potent activity. The introduction of a fluorine atom on the phenyl ring (Compound 2 vs. 1, and 4 vs. 3) generally enhances potency, likely due to favorable interactions within the binding pocket.
-
R2 Substituent: The nature of the amino acid-derived substituent significantly influences activity. Valine-derived substituents often exhibit superior potency compared to isoleucine-derived ones in this series.
-
Ledipasvir: The highly complex and optimized heterocyclic system in Ledipasvir results in picomolar potency, highlighting the importance of extensive optimization of this region of the molecule for maximal interaction with the NS5A protein.
The following workflow illustrates the general process of synthesizing and evaluating pyrrolidine-based NS5A inhibitors.
Caption: Workflow for the Discovery of Pyrrolidine-Based NS5A Inhibitors.
Conclusion
This compound is a testament to the power of a well-designed chemical building block in modern drug discovery. Its strategic functionalization provides a versatile platform for the synthesis of complex and highly active therapeutic agents. The successful development of the potent HCV NS5A inhibitor Ledipasvir, which incorporates a scaffold derived from this starting material, underscores its immense value to the medicinal chemistry community. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly remain a cornerstone of successful drug development programs.
The Alchemist's Guide to the Pyrrolidine Ring: A Technical Whitepaper on Modern Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules, making it a privileged structure in drug design.[2][3] This technical guide provides an in-depth exploration of key modern synthetic strategies for constructing substituted pyrrolidines, with a focus on methodologies that offer high levels of stereocontrol and efficiency, critical for the development of novel therapeutics.
Core Synthetic Strategies
This guide will focus on four powerful and widely adopted strategies for the synthesis of substituted pyrrolidines:
-
[3+2] Cycloaddition of Azomethine Ylides: A robust and versatile method for constructing the pyrrolidine ring with a high degree of stereocontrol.[4][5]
-
Asymmetric Organocatalysis: Leveraging small chiral organic molecules, often derived from natural amino acids like proline, to catalyze the enantioselective formation of pyrrolidines.[1][6][7]
-
Multicomponent Reactions (MCRs): Highly efficient one-pot reactions that combine three or more starting materials to rapidly generate complex and diverse pyrrolidine structures.[8]
-
Reductive Amination: A classical yet highly effective and practical approach for the synthesis of N-substituted pyrrolidines from dicarbonyl compounds.[9][10]
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for the stereoselective synthesis of polysubstituted pyrrolidines.[4] This reaction allows for the creation of up to four new stereocenters in a single, atom-economical step.[11] The in situ generation of the transient azomethine ylide intermediate is a key feature of this reaction class.
A common approach involves the reaction of an α-amino ester with an aldehyde or ketone. The resulting imine, in the presence of a base or Lewis acid, generates the azomethine ylide, which is then trapped by a dipolarophile (an alkene). The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, auxiliaries, or by transferring existing stereochemistry from the starting materials.[12][13]
Key Variants and Catalysis
Silver(I) and copper(I) complexes with chiral phosphine ligands have proven to be highly effective catalysts for asymmetric [3+2] cycloadditions, affording pyrrolidines with excellent enantioselectivity.[13][14] The choice of metal and ligand can influence the diastereoselectivity of the reaction, providing access to different stereoisomers from the same set of starting materials.[15]
Tabulated Data: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
The following table summarizes the results for a diastereoselective [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃.[12]
| Entry | Imine (1) | Imino Ester (2) | Product (3) | Yield (%) | dr |
| 1 | 1a (R=Ph) | 2a (R¹=Ph, R²=Me) | 3aa | 80 | >95:5 |
| 2 | 1b (R=4-MeC₆H₄) | 2a (R¹=Ph, R²=Me) | 3ba | 75 | >95:5 |
| 3 | 1c (R=4-ClC₆H₄) | 2a (R¹=Ph, R²=Me) | 3ca | 82 | >95:5 |
| 4 | 1a (R=Ph) | 2b (R¹=4-MeC₆H₄, R²=Me) | 3ab | 78 | >95:5 |
| 5 | 1a (R=Ph) | 2c (R¹=4-BrC₆H₄, R²=Me) | 3ac | 85 | >95:5 |
Experimental Protocol: Diastereoselective Synthesis of Pyrrolidine 3aa[12]
To a solution of (S)-N-tert-butanesulfinyl imine 1a (0.3 mmol) in toluene (0.4 M) is added α-imino ester 2a (0.6 mmol) and Ag₂CO₃ (10 mol%). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine 3aa .
Logical Workflow for [3+2] Cycloaddition
Caption: Workflow for the Ag(I)-catalyzed [3+2] cycloaddition.
Asymmetric Organocatalysis
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for a wide range of enantioselective transformations.[1][7] These catalysts operate via the formation of transient enamines or iminium ions with the substrate, inducing facial selectivity in the subsequent bond-forming step.
Proline-Catalyzed Synthesis of Functionalized Pyrrolidines
A key example is the organocatalytic conjugate addition of aldehydes to nitro-olefins, followed by an intramolecular cyclization cascade to form highly functionalized pyrrolidines. This strategy allows for the construction of multiple stereocenters with high diastereo- and enantioselectivity.[6]
Tabulated Data: Organocatalytic Synthesis of Polysubstituted Pyrrolidines[6]
This table presents data for the synthesis of 3,4-disubstituted pyrrolidines via an organocatalytic Michael addition followed by a reductive amination cascade.
| Entry | Aldehyde | Nitroacrolein Acetal | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Propanal | β-nitroacrolein dimethyl acetal | (S)-Proline | 85 | >95:5 | 98 |
| 2 | Butanal | β-nitroacrolein dimethyl acetal | (S)-Proline | 82 | >95:5 | 99 |
| 3 | Isovaleraldehyde | β-nitroacrolein dimethyl acetal | (S)-Proline | 90 | >95:5 | 97 |
| 4 | Phenylacetaldehyde | β-nitroacrolein dimethyl acetal | (S)-Proline | 78 | 90:10 | 95 |
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrolidine[6]
To a solution of the Michael adduct (obtained from the organocatalytic addition of an aldehyde to β-nitroacrolein dimethyl acetal) in a mixture of THF and H₂O is added NH₄Cl and Zn dust. The reaction mixture is stirred at room temperature until the reduction of the nitro group is complete (monitored by TLC). The mixture is then filtered, and the filtrate is concentrated. The residue is dissolved in MeOH, and NaBH₄ is added portion-wise at 0 °C. The reaction is stirred until the intramolecular reductive amination is complete. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired pyrrolidine.
Signaling Pathway for Organocatalytic Cascade
Caption: Organocatalytic cascade for substituted pyrrolidine synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical processes in which three or more reactants are combined in a single reaction vessel to form a product that contains substantial portions of all the starting materials.[8] MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them particularly attractive for the synthesis of compound libraries in drug discovery.
TiCl₄-Catalyzed Diastereoselective Synthesis of Pyrrolidines
A notable example is the TiCl₄-catalyzed three-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. This one-pot operation constructs up to three contiguous stereogenic centers with high diastereoselectivity.[8]
Tabulated Data: TiCl₄-Catalyzed Multicomponent Pyrrolidine Synthesis[8]
| Entry | Silane Reagent | Product | Yield (%) | dr |
| 1 | Allyltrimethylsilane | 3a | 72 | >95:5 |
| 2 | (E)-Crotyltrimethylsilane | 3b | 68 | >95:5 |
| 3 | Methallyltrimethylsilane | 3c | 65 | >95:5 |
| 4 | Triethylsilane | 3d | 55 | >95:5 |
Experimental Protocol: One-Pot Synthesis of Pyrrolidine 3a[8]
To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1.0 M solution in CH₂Cl₂, 1.2 equiv). The mixture is stirred for 1 hour at -78 °C. Allyltrimethylsilane (3.0 equiv) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford pyrrolidine 3a .
Logical Relationship Diagram for the MCR
Caption: Logical workflow for the one-pot multicomponent synthesis.
Reductive Amination
Reductive amination is a cornerstone transformation in organic synthesis for the formation of C-N bonds. In the context of pyrrolidine synthesis, the intramolecular reductive amination of 1,4-dicarbonyl compounds or their precursors is a highly effective strategy.[9] A modern variation of this method utilizes transfer hydrogenation, which employs a stable and easily handled hydrogen source, such as formic acid, avoiding the need for high-pressure hydrogenation gas.[16]
Iridium-Catalyzed Successive Reductive Amination
The synthesis of N-aryl-substituted pyrrolidines can be efficiently achieved through the successive reductive amination of 1,4-diketones with anilines. This reaction can be catalyzed by an iridium complex, using formic acid as the hydrogen donor, and can even be performed in water as the solvent, highlighting its green chemistry credentials.[9]
Tabulated Data: Iridium-Catalyzed Reductive Amination
| Entry | Diketone (1) | Aniline (2) | Product (3) | Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | 3a1 | 95 |
| 2 | 2,5-Hexanedione | 4-Methylaniline | 3a2 | 92 |
| 3 | 2,5-Hexanedione | 4-Methoxyaniline | 3a3 | 90 |
| 4 | 3,6-Octanedione | Aniline | 3b1 | 88 |
| 5 | 1,4-Diphenyl-1,4-butanedione | Aniline | 3c1 | 85 |
Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine (3a1)[16]
In a reaction vessel, hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%) are combined. Deionized water is added to the mixture, followed by formic acid (5.0 eq). The mixture is stirred vigorously at 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-phenyl-2,5-dimethylpyrrolidine.
Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for iridium-catalyzed reductive amination.
Conclusion
The synthesis of substituted pyrrolidines is a dynamic and evolving field, driven by the constant demand for novel molecular entities in drug discovery. The methodologies presented in this guide—[3+2] cycloadditions, asymmetric organocatalysis, multicomponent reactions, and modern reductive aminations—represent the forefront of this endeavor. They provide powerful tools for the efficient and stereoselective construction of the pyrrolidine ring system, enabling the synthesis of complex and diverse molecules with potential therapeutic applications. For researchers and drug development professionals, a deep understanding of these core synthetic pathways is essential for the rational design and successful execution of synthetic campaigns targeting the next generation of pyrrolidine-containing pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of highly functionalized pyrrolidines via a mild one-pot, three-component 1,3-dipolar cycloaddition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gctlc.org [gctlc.org]
- 10. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Collection - Highly Enantioselective Ag(I)-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 14. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Chiral Pyrrolidine Building Blocks: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine scaffolds are a cornerstone in modern medicinal chemistry and drug development.[1] As privileged structural motifs, they are integral to a wide array of natural products and pharmaceuticals, demonstrating diverse biological activities.[2] Their significance also extends to their role as versatile organocatalysts and chiral ligands in asymmetric synthesis.[3] The five-membered nitrogen-containing heterocyclic ring system of pyrrolidine allows for a rich exploration of chemical space, which is crucial for the design of novel therapeutics.[1][3] The stereochemistry of the pyrrolidine ring is often a critical determinant of a drug's efficacy and safety, making the development of efficient and stereocontrolled synthetic methods a key focus in the field. This guide provides an in-depth overview of the synthesis, application, and pharmacology of chiral pyrrolidine building blocks, with a focus on quantitative data and detailed experimental methodologies.
Asymmetric Synthesis of Chiral Pyrrolidine Building Blocks
The enantioselective synthesis of pyrrolidine derivatives is a critical endeavor in organic chemistry, with numerous methodologies developed to achieve high levels of stereocontrol. These methods are essential for accessing enantiomerically pure building blocks for drug synthesis and other applications.
Biocatalytic and Metal-Catalyzed Approaches
Recent advancements have highlighted the power of biocatalysis and transition-metal catalysis in the asymmetric synthesis of chiral pyrrolidines. Transaminase-triggered cyclizations and palladium-catalyzed cycloadditions are notable examples, offering high yields and excellent enantioselectivity.
| Method | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Transaminase-Triggered Cyclization | ω-chloroketones | Transaminase (ATA-117-Rd6) | up to 90 | >99.5 | [4] |
| Asymmetric Allylic Alkylation and Ring Contraction | Benzyloxy imide | Pd(OAc)2 | 88 | 92 | [5] |
| Palladium-Catalyzed [3+2] Cycloaddition | Trimethylenemethane (TMM) with imines | Palladium with phosphoramidite ligands | Excellent | Excellent | [6] |
Experimental Protocols
1. Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This method is a robust and widely used approach for the synthesis of enantioenriched pyrrolidines, allowing for the creation of multiple stereocenters in a single step.[7]
Materials:
-
Copper(I) precatalyst (5 mol%)
-
Chiral ligand
-
Anhydrous toluene
-
Azomethine ylide precursor (imine from glycine ester and aldehyde/ketone, 1.2 equiv)
-
Fluorinated styrene derivative (1.0 equiv)
-
Base (e.g., DBU)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve the copper(I) precatalyst and the chiral ligand in anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor to the reaction mixture.
-
Add the fluorinated styrene derivative.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base dropwise to initiate the reaction.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Quench the reaction and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral fluorinated pyrrolidine.[7]
2. Synthesis of Enantioenriched 2,2-Disubstituted Pyrrolidines via Asymmetric Allylic Alkylation and Ring Contraction
This protocol describes a catalytic enantioselective method for synthesizing chiral 2,2-disubstituted pyrrolidines.[5]
Materials:
-
Pd(OAc)₂
-
Benzyloxy imide
-
Reagents for reduction to chiral hydroxamic acid
-
Solvents for thermal ring contraction
-
Silica gel for column chromatography
Procedure: A gram-scale reaction for the asymmetric allylic alkylation step is provided as an example.
-
In a glove box, load a flame-dried 500 mL Schlenk tube with Pd(OAc)₂ (79 mg, 0.35 mmol).
-
Add the benzyloxy imide (10.0 g, 35.0 mmol) and other necessary reagents for the asymmetric allylic alkylation.
-
Follow the previously established procedure for the decarboxylative asymmetric allylic alkylation to obtain the imide product.
-
After the reaction, cool the mixture, concentrate it, and purify by flash column chromatography (SiO₂, 20% EtOAc in hexanes) to afford the imide as a pale yellow oil (18.2 g, 88% yield, 92% ee).
-
Reduce the resulting imide to the corresponding chiral hydroxamic acid using appropriate reducing agents.
-
Subject the chiral hydroxamic acid to a thermal "Spino" ring contraction to stereospecifically yield the carbamate-protected 2,2-disubstituted pyrrolidine.[5]
Application in Drug Synthesis: Case Studies of Vildagliptin and Daclatasvir
Chiral pyrrolidine building blocks are pivotal in the synthesis of numerous approved drugs. Vildagliptin, a treatment for type 2 diabetes, and Daclatasvir, an antiviral agent for hepatitis C, are prominent examples that incorporate a chiral pyrrolidine core.
Synthesis of Vildagliptin
Vildagliptin's synthesis often starts from L-proline and involves the coupling of a protected 2-cyanopyrrolidine derivative with a functionalized adamantane amine precursor.[8]
A Facile Synthetic Method for Vildagliptin:
This four-step process begins with L-proline.[9]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: To a solution of L-proline (10 g, 0.087 mol) in THF (200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) is slowly added dropwise at 0 °C. The mixture is stirred for 20 minutes at this temperature and then heated to 70 °C for a specified reaction time. After completion, the reaction mixture is diluted with water (25 mL) and stirred for 20 minutes.[9]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The carboxylic acid from the previous step is reacted with acetonitrile in the presence of sulfuric acid.[9]
-
Synthesis of 3-aminoadamantanol: This intermediate is prepared from 1-aminoadamantane hydrochloride via oxidation with sulfuric acid/nitric acid and boric acid as a catalyst, followed by ethanol extraction.[9]
-
Final Synthesis of Vildagliptin: The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then reacted with 3-aminoadamantanol to yield Vildagliptin. The overall yield for this process is reported to be 95%.[9]
Synthesis of Daclatasvir
The synthesis of Daclatasvir, an inhibitor of the HCV nonstructural protein NS5A, involves the alkylation of N-protected proline.[10]
An Improved Process for the Preparation of Daclatasvir Dihydrochloride:
-
Reaction of 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) with L-proline derivative: 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) is reacted with a protected L-proline derivative in the absence of a base.
-
Cyclization: The product from the previous step is cyclized in the presence of a reagent and solvent to form a bis-imidazole intermediate.[10]
-
Deprotection: The protecting group on the pyrrolidine nitrogen is removed under acidic conditions.[10]
-
Coupling with Methoxycarbonyl L-valine: The deprotected bis-pyrrolidine intermediate is reacted with N-(methoxycarbonyl)-L-valine in the presence of a coupling agent and a base to yield Daclatasvir.[10]
-
Salt Formation: The final product is then treated with hydrochloric acid in isopropyl alcohol to afford Daclatasvir dihydrochloride.
Signaling Pathways and Mechanisms of Action
The biological activity of pyrrolidine-containing drugs is intrinsically linked to their interaction with specific signaling pathways.
Vildagliptin and the Incretin Pathway
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[11] DPP-4 is an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1).[12][13] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1.[11][14] This leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion, ultimately improving glycemic control in patients with type 2 diabetes.[11][13]
Caption: Mechanism of action of Vildagliptin as a DPP-4 inhibitor.
Daclatasvir and HCV Replication
Daclatasvir is a direct-acting antiviral that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[15] NS5A is a crucial protein for HCV RNA replication and the assembly of new viral particles.[16] Daclatasvir binds to NS5A, inhibiting the formation of the viral replication complex and thereby blocking the biogenesis of the membranous web where HCV replication occurs.[16][17][18]
Caption: Mechanism of action of Daclatasvir as an NS5A inhibitor.
Conclusion
Chiral pyrrolidine building blocks are indispensable tools in the arsenal of medicinal chemists and drug development professionals. Their unique structural and stereochemical properties have led to their incorporation into a multitude of successful therapeutic agents. The continued development of novel and efficient asymmetric synthetic routes to access these scaffolds will undoubtedly fuel future drug discovery efforts. A thorough understanding of their synthesis, application, and the signaling pathways they modulate is paramount for the rational design of the next generation of pyrrolidine-containing drugs.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 13. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 17. Daclatasvir-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Substituted Pyrrolidines: Versatile Scaffolds for Drug Discovery from a Common Precursor
Application Note AP-2025-01
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This application note details the synthesis of a diverse range of substituted pyrrolidines from the readily available starting material, 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This versatile building block allows for the introduction of various functionalities at the 4-position through key chemical transformations, including reductive amination, Wittig reaction, and Michael addition. These modifications are crucial for tuning the pharmacological properties of the resulting compounds and for exploring their potential as therapeutic agents targeting a range of diseases.
Key Synthetic Strategies
The 4-oxo functionality of this compound serves as a synthetic handle for a variety of chemical modifications:
-
Reductive Amination: The ketone can be converted to a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of the synthesized library.
-
Wittig Reaction: The carbonyl group can be transformed into a carbon-carbon double bond through the Wittig reaction, reacting with a phosphorus ylide. This olefination provides a route to 4-alkylidene- and 4-arylidenepyrrolidine derivatives.
-
Michael Addition: The alkene products from the Wittig reaction can serve as Michael acceptors. The conjugate addition of various nucleophiles allows for the stereoselective introduction of substituents at the β-carbon, leading to highly functionalized pyrrolidine structures.
Applications in Drug Discovery
Substituted pyrrolidines derived from this common precursor have shown significant potential in targeting various diseases. Two prominent examples include their application as:
-
CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in cancer metastasis and HIV entry into cells. Pyrrolidine-based molecules have been designed to act as potent antagonists of this receptor, inhibiting the signaling cascade that promotes cell migration and invasion.[1][2]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels. Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes.[3][4] Pyrrolidine-2-carbonitrile derivatives have been identified as highly effective DPP-4 inhibitors.[3]
Experimental Protocols
Detailed protocols for the key synthetic transformations are provided below.
Protocol 1: Reductive Amination of this compound
This protocol describes the synthesis of 4-amino substituted pyrrolidines via reductive amination.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired primary or secondary amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted aminopyrrolidine derivative.
Quantitative Data:
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Benzylamine | 1-tert-Butyl 2-methyl 4-(benzylamino)pyrrolidine-1,2-dicarboxylate | 75-85 | General Protocol |
| 2 | Aniline | 1-tert-Butyl 2-methyl 4-anilinopyrrolidine-1,2-dicarboxylate | 70-80 | General Protocol |
| 3 | Morpholine | 1-tert-Butyl 2-methyl 4-morpholinopyrrolidine-1,2-dicarboxylate | 80-90 | General Protocol |
Protocol 2: Wittig Reaction on this compound
This protocol outlines the synthesis of 4-methylene substituted pyrrolidines.
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe for base addition
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the ylide (a color change is often observed).
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-methylenepyrrolidine derivative.
Quantitative Data:
| Entry | Phosphonium Salt | Product | Yield (%) | Reference |
| 1 | Methyltriphenylphosphonium bromide | 1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate | 60-75 | General Protocol |
| 2 | Benzyltriphenylphosphonium chloride | 1-tert-Butyl 2-methyl 4-benzylidenepyrrolidine-1,2-dicarboxylate | 65-80 | General Protocol |
Protocol 3: Michael Addition to 4-Methylene-pyrrolidine-1,2-dicarboxylate Derivatives
This protocol describes the conjugate addition of a nucleophile to the product obtained from the Wittig reaction.
Materials:
-
1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
-
Michael donor (e.g., dimethyl malonate, nitromethane)
-
Base (e.g., sodium methoxide (NaOMe), 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., methanol, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a solution of the Michael donor (1.5 eq) in the anhydrous solvent, add the base (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 4-substituted pyrrolidine derivative.
Quantitative Data:
| Entry | Michael Donor | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Dimethyl malonate | 1-tert-Butyl 2-methyl 4-((dimethoxycarbonyl)methyl)pyrrolidine-1,2-dicarboxylate | 70-85 | Varies | General Protocol |
| 2 | Nitromethane | 1-tert-Butyl 2-methyl 4-(nitromethyl)pyrrolidine-1,2-dicarboxylate | 65-80 | Varies | General Protocol |
Visualizations
Caption: Synthetic routes from this compound.
Caption: Inhibition of the CXCR4 signaling pathway by pyrrolidine-based antagonists.
Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
References
Application Notes and Protocols: Synthesis of Pyrrolidines via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence underscores the continuous need for robust and efficient synthetic methodologies for its construction. The Dieckmann condensation, an intramolecular cyclization of a diester under basic conditions, presents a powerful and classical approach to constructing five-membered rings, including the pyrrolidine core. This application note provides a detailed protocol for the synthesis of pyrrolidine derivatives using the Dieckmann condensation, focusing on the formation of a spirocyclic pyrrolidine-2,4-dione, a valuable building block in medicinal chemistry.
Reaction Principle
The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[1] It involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic β-keto ester.[2][3] In the context of pyrrolidine synthesis, the starting material is typically an N-substituted diester. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. Subsequent acidification furnishes the desired cyclic product.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Dieckmann condensation in the synthesis of a spirocyclic pyrrolidine-2,4-dione.
| Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Diethyl 1-(1-(methoxycarbonyl)cyclobutyl)pyrrolidine-2,2-dicarboxylate | Sodium ethoxide (2.0) | Toluene | Reflux | 2 | 8-azaspiro[4.4]nonane-7,9-dione | 94 | [Mykhailiuk et al., Eur. J. Org. Chem. 2019] |
| Diethyl 1-(1-(methoxycarbonyl)cyclopentyl)pyrrolidine-2,2-dicarboxylate | Sodium ethoxide (2.0) | Toluene | Reflux | 2 | 2-azaspiro[4.5]decane-1,3-dione | 92 | [Mykhailiuk et al., Eur. J. Org. Chem. 2019] |
| Diethyl 1-(1-(methoxycarbonyl)cyclohexyl)pyrrolidine-2,2-dicarboxylate | Sodium ethoxide (2.0) | Toluene | Reflux | 2 | 2-azaspiro[5.5]undecane-1,3-dione | 95 | [Mykhailiuk et al., Eur. J. Org. Chem. 2019] |
Detailed Experimental Protocol: Synthesis of 8-azaspiro[4.4]nonane-7,9-dione
This protocol is adapted from the synthesis of spirocyclic pyrrolidines by Mykhailiuk and coworkers.
Materials:
-
Diethyl 1-(1-(methoxycarbonyl)cyclobutyl)pyrrolidine-2,2-dicarboxylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (10 mL per 1 mmol of diester).
-
Addition of Base: Add sodium ethoxide (2.0 equivalents) to the stirred solvent.
-
Addition of Diester: Slowly add a solution of diethyl 1-(1-(methoxycarbonyl)cyclobutyl)pyrrolidine-2,2-dicarboxylate (1.0 equivalent) in anhydrous toluene to the sodium ethoxide suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 8-azaspiro[4.4]nonane-7,9-dione.
-
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of pyrrolidines via Dieckmann condensation.
Reaction Mechanism
Caption: The reaction mechanism of the Dieckmann condensation for pyrrolidine synthesis.
References
Asymmetric Synthesis Utilizing 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, commonly known in literature as N-Boc-4-oxo-L-proline methyl ester, is a versatile chiral building block in asymmetric synthesis. Its rigid pyrrolidine scaffold, coupled with the presence of a ketone and two distinct ester functionalities, provides multiple handles for stereoselective transformations. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of valuable chiral molecules, particularly substituted proline derivatives which are crucial components in numerous pharmaceuticals and biologically active compounds. The primary focus of these notes is the stereoselective reduction of the 4-oxo group to yield diastereomerically enriched 4-hydroxypyrrolidine derivatives.
Key Application: Diastereoselective Synthesis of 4-Hydroxyproline Derivatives
The ketone at the C4 position of this compound is a prime target for stereoselective reduction, leading to the formation of cis- and trans-4-hydroxyproline derivatives. The inherent chirality at the C2 position, originating from L-proline, directs the approach of the reducing agent, enabling the selective formation of one diastereomer over the other. The choice of reducing agent and reaction conditions is critical in controlling the stereochemical outcome.
Data Presentation: Diastereoselective Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 to rt | cis-4-Hydroxy-L-proline derivative | >95:5 | High |
| 2 | Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (THF) | -78 | trans-4-Hydroxy-L-proline derivative | >5:95 | Good |
| 3 | Potassium tri-sec-butylborohydride (K-Selectride®) | Tetrahydrofuran (THF) | -78 | trans-4-Hydroxy-L-proline derivative | >5:95 | Good |
Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of cis-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
This protocol details the diastereoselective reduction of the 4-oxo group to predominantly yield the cis-hydroxy derivative. The less sterically hindered borohydride approaches from the face opposite to the C2 substituent, resulting in the cis product.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure cis-4-hydroxy-L-proline derivative.
Protocol 2: Synthesis of trans-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
This protocol employs a sterically demanding reducing agent, L-Selectride®, which selectively attacks from the same face as the C2 substituent, leading to the trans-hydroxy derivative.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (20 mL per 1 g of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-5 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution, followed by the careful addition of 30% H₂O₂ solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure trans-4-hydroxy-L-proline derivative.
Visualizations
Caption: Diastereoselective reduction pathways of this compound.
Caption: General experimental workflow for the diastereoselective reduction.
Application Notes and Protocols for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a versatile chiral building block in the synthesis of a wide array of biologically active molecules. The pyrrolidine scaffold is a key structural motif in numerous pharmaceuticals, and this commercially available ketoester serves as a valuable starting material for the introduction of molecular diversity.[1] This document outlines key transformations, presents quantitative data in a structured format, and provides detailed experimental protocols for its application in multi-step organic synthesis.
Key Synthetic Transformations
This compound, also known as N-Boc-4-oxo-L-proline methyl ester, is a versatile intermediate that can undergo a variety of chemical transformations at the C4-ketone and the adjacent positions. These modifications are crucial for the synthesis of substituted proline analogs and other complex heterocyclic systems.
1. Stereoselective Reduction of the C4-Ketone: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, yielding either the cis- or trans-4-hydroxyproline derivatives depending on the choice of reducing agent. Bulky hydride reagents, such as L-Selectride® or K-Selectride®, typically favor axial attack, leading to the cis-alcohol, while less hindered reagents like sodium borohydride (NaBH₄) can provide the trans-alcohol. This stereocontrol is critical in the synthesis of bioactive molecules where the stereochemistry of the 4-substituent dictates biological activity.
2. Olefination Reactions: The carbonyl group is amenable to olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce exocyclic double bonds. This transformation is a key step in the synthesis of 4-methyleneproline derivatives, which are important precursors for various 4-substituted proline analogs, including spirocyclic compounds.[2]
3. Carbon-Carbon Bond Forming Reactions: The ketone can serve as an electrophile for various carbon-carbon bond-forming reactions. For instance, the Reformatsky reaction with α-haloesters and zinc can be employed to introduce a carboxymethyl group at the C4 position, leading to β-hydroxy ester adducts. These adducts can be further manipulated to generate diverse pyrrolidine derivatives.
4. Synthesis of Spirocyclic Scaffolds: The pyrrolidine ring can be utilized as a scaffold for the construction of spirocyclic systems. A notable application is the 1,3-dipolar cycloaddition reaction of azomethine ylides, generated in situ from the reaction of an amino acid and an aldehyde or ketone, with the pyrrolidinone acting as the dipolarophile. This strategy allows for the diastereoselective synthesis of complex spirooxindole-pyrrolidine frameworks, which are prevalent in many biologically active natural products and synthetic compounds.[3][4]
Quantitative Data Summary
The following table summarizes quantitative data for key transformations of this compound.
| Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate, LHMDS, THF | (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate | 85 | E/Z mixture | [1] |
| Stereoselective Reduction (trans) | NaBH₄, Methanol, 0 °C to rt | (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | >95 | >95:5 (trans:cis) | General procedure, specific yield for this substrate not found |
| Stereoselective Reduction (cis) | L-Selectride®, THF, -78 °C | (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | High | >99:1 (cis:trans) | General procedure, specific yield for this substrate not found |
| Reformatsky Reaction | Ethyl bromoacetate, Zn, THF, reflux | 1-tert-butyl 2-methyl 4-(1-ethoxy-1-oxo-2-hydroxyethyl)-4-hydroxypyrrolidine-1,2-dicarboxylate | Moderate to Good | Diastereomeric mixture | General procedure, specific yield for this substrate not found |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, EtOH, reflux | Spiro[indoline-3,2'-pyrrolidin]-2-one derivative | Good to Excellent | High | General procedure, specific yield for this substrate not found |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol describes the synthesis of (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate.
-
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Lithium hexamethyldisilazide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triethyl phosphonoacetate (1.1 equivalents) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LHMDS (1.1 equivalents) in THF via the dropping funnel. Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Stereoselective Reduction of the C4-Ketone with Sodium Borohydride (to yield the trans-alcohol)
This protocol describes a general procedure for the reduction of the ketone to the trans-alcohol.
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: Key synthetic transformations of the title compound.
Caption: General experimental workflow for synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-tert-Butyl-2-methyl-4-oxopyrrolidin-1,2-dicarboxylat
Anwendungsgebiet: Pharmazeutische Chemie, Wirkstoffentwicklung und medizinische Chemie.
Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die chemische Modifikation von 1-tert-Butyl-2-methyl-4-oxopyrrolidin-1,2-dicarboxylat. Diese Verbindung, auch bekannt als N-Boc-4-oxo-L-prolin-methylester, ist ein vielseitiger Baustein für die Synthese einer Vielzahl von Pyrrolidin-Derivaten. Die hier beschriebenen Derivatisierungen am C4-Keton ermöglichen den Zugang zu substituierten Prolin-Analoga, die in der Entwicklung von neuen pharmazeutischen Wirkstoffen von großem Interesse sind.
Die vorgestellten Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und bieten eine Grundlage für die Synthese von neuen Molekülen mit potenzieller biologischer Aktivität.
Chemische Derivatisierungsstrategien
Die Carbonylgruppe an der C4-Position des Pyrrolidinrings bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Umwandlungen. Die wichtigsten Derivatisierungsstrategien, die in diesen Anwendungsbeispielen behandelt werden, umfassen:
-
Reduktion des Ketons: Umwandlung der Ketogruppe in eine Hydroxylgruppe zur Synthese von 4-Hydroxy-pyrrolidin-Derivaten.
-
Reduktive Aminierung: Einführung einer Aminogruppe an der C4-Position durch Reaktion mit einem Amin in Gegenwart eines Reduktionsmittels.
-
Wittig-Reaktion: Bildung einer Kohlenstoff-Kohlenstoff-Doppelbindung an der C4-Position zur Synthese von 4-Alkyliden-pyrrolidin-Derivaten.
-
Grignard-Reaktion: Addition eines Organometall-Reagenzes an die Ketogruppe zur Einführung von Alkyl- oder Aryl-Substituenten und Bildung eines tertiären Alkohols.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die typischen Reaktionsbedingungen und Ausbeuten für die verschiedenen Derivatisierungsreaktionen zusammen.
| Reaktion | Reagenzien | Lösungsmittel | Temperatur | Zeit | Typische Ausbeute (%) |
| Reduktion | Natriumborhydrid (NaBH₄) | Methanol (MeOH) | 0 °C bis RT | 1-3 h | > 90 |
| Reduktive Aminierung | Amin, Natriumtriacetoxyborhydrid (NaBH(OAc)₃) | Dichlormethan (DCM) | Raumtemperatur (RT) | 12-24 h | 60-85 |
| Wittig-Horner-Reaktion | Phosphonat-Ylid, Base (z.B. LHMDS) | Tetrahydrofuran (THF) | -78 °C bis RT | 2-6 h | ~85[1] |
| Grignard-Reaktion | Grignard-Reagenz (R-MgBr) | Tetrahydrofuran (THF) | 0 °C bis RT | 1-4 h | 50-70 |
Experimentelle Protokolle
Protokoll 1: Reduktion des Ketons zu 4-Hydroxypyrrolidin
Dieses Protokoll beschreibt die diastereoselektive Reduktion der Ketogruppe von 1-tert-Butyl-2-methyl-4-oxopyrrolidin-1,2-dicarboxylat zu dem entsprechenden 4-Hydroxy-Derivat.
References
Application of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a versatile chiral building block of significant value in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, bearing a ketone functionality and orthogonal protecting groups (Boc and methyl ester), provides a key starting point for the synthesis of a diverse range of stereochemically defined and biologically active molecules. The 4-oxo position serves as a crucial handle for introducing various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of its applications, detailed experimental protocols for key transformations, and data on the biological activities of its derivatives.
Key Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates. This compound serves as a vital precursor for the synthesis of various classes of therapeutic agents, including enzyme inhibitors and modulators of cellular signaling pathways.
Synthesis of Enzyme Inhibitors
The 4-oxopyrrolidine core can be elaborated into structures that mimic the transition states of enzymatic reactions, leading to potent and selective inhibitors.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine nucleus is a key feature of several gliptins, a class of drugs used for the treatment of type 2 diabetes. The 4-amino group, introduced via reductive amination of the ketone, can be further functionalized to interact with the active site of the DPP-4 enzyme.
-
Janus Kinase (JAK) Inhibitors: Derivatives of 4-aminopyrrolidine have been explored as inhibitors of Janus kinases, which are involved in inflammatory and autoimmune diseases.[1] The pyrrolidine scaffold helps to correctly position the pharmacophoric elements for optimal interaction with the kinase hinge region.
-
α-Amylase and α-Glucosidase Inhibitors: Pyrrolidine-based compounds have shown inhibitory activity against carbohydrate-metabolizing enzymes, offering a potential therapeutic strategy for managing diabetes.[2]
Development of Anticancer and Antiviral Agents
The pyrrolidine ring is a common motif in various anticancer and antiviral drugs. The functional handles on this compound allow for the synthesis of compounds that can interfere with cancer cell proliferation or viral replication. Research has indicated that derivatives of this compound exhibit antitumor properties, with some showing significant cytotoxic effects against various cancer cell lines.
Neurological and Metabolic Disorders
The versatility of the pyrrolidine scaffold has led to its incorporation into molecules targeting neurological and metabolic pathways. For example, derivatives have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
Experimental Protocols
The following protocols describe key synthetic transformations of this compound.
Protocol 1: Reductive Amination of this compound
This protocol details the conversion of the 4-oxo group to a primary amine, a crucial step in the synthesis of many bioactive derivatives.
Materials:
-
1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in methanol (0.1 M), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate.
Expected Yield: 70-85%
Protocol 2: N-Acylation of 4-Aminopyrrolidine Derivative
This protocol describes the acylation of the newly introduced amino group to introduce further diversity.
Materials:
-
1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
-
Acid chloride or Carboxylic acid
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU (for carboxylic acid coupling)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.1 M).
-
Cool the solution to 0 °C.
-
Add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the N-acylated product.
Quantitative Data
The following tables summarize quantitative data for the biological activity of compounds derived from the 4-oxopyrrolidine scaffold.
Table 1: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase [2]
| Compound ID | Substituent on Amine | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |
| 3a | 4-Chlorophenyl | 36.32 | 47.19 |
| 3f | 4-Fluorophenyl | - | 27.51 |
| 3g | 4-Methoxyphenyl | 26.24 | 18.04 |
| Acarbose | Reference | 15.20 | 12.80 |
| Metformin | Reference | - | - |
Table 2: Inhibitory Activity of Pyrrolidin-2-one Derivatives against Aldo-Keto Reductase (AKR1C3)
| Compound ID | Modification | AKR1C3 IC₅₀ (nM) |
| 7 | 4-Phenylpyrrolidin-2-one analog | 42 and 52 |
Visualizations
General Workflow in Drug Discovery
The following diagram illustrates the general workflow of utilizing this compound in a drug discovery program.
JAK-STAT Signaling Pathway Inhibition
This diagram depicts the inhibition of the JAK-STAT signaling pathway by a pyrrolidine-based JAK inhibitor.
References
- 1. The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of the Keto Group in 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the keto group in 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below utilize common reducing agents and offer pathways to selectively synthesize either the cis- or trans-4-hydroxy diastereomers.
Introduction
The reduction of the C4-keto group of this compound yields the corresponding 4-hydroxypyrrolidine derivatives. The stereochemical outcome of this reduction is of significant interest as the resulting cis and trans diastereomers can serve as precursors for a variety of bioactive compounds, including enzyme inhibitors and other pharmaceuticals. The choice of reducing agent plays a crucial role in determining the diastereoselectivity of the reaction. This note details procedures using sodium borohydride, L-selectride, and catalytic hydrogenation, providing a comparative basis for selecting the appropriate method based on the desired stereochemical outcome and reaction scalability.
Data Presentation
The following table summarizes the expected outcomes for the reduction of this compound using different reducing agents. The diastereomeric ratio (d.r.) refers to the ratio of the cis to trans alcohol products.
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis : trans) |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to rt | Moderate | Low to moderate selectivity |
| L-Selectride® | Tetrahydrofuran (THF) | -78 | High | High selectivity for the cis isomer |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH) or Ethyl Acetate (EtOAc) | rt | High | Variable, often favoring the cis isomer |
Note: The yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes a general method for the reduction of the keto group using the mild reducing agent, sodium borohydride. This method is often favored for its operational simplicity and the ready availability of the reagent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel to separate the cis and trans diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Diastereoselective Reduction with L-Selectride®
This protocol utilizes the sterically hindered reducing agent, L-Selectride®, to achieve high diastereoselectivity in favor of the cis-4-hydroxy product.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (20 mL per gram of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of water.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NaHCO₃ solution, followed by the slow, careful addition of 30% H₂O₂ (caution: exothermic reaction and gas evolution).
-
Stir the mixture vigorously for 1 hour.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The high diastereoselectivity should be confirmed by ¹H NMR analysis.
Protocol 3: Reduction via Catalytic Hydrogenation
This protocol describes the reduction of the keto group using catalytic hydrogenation, which is a clean and often high-yielding method.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite® pad)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethyl acetate (20 mL per gram of substrate) in a suitable reaction vessel.
-
Carefully add 10% Pd/C (5-10 mol %) to the solution.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary. Analyze the diastereomeric ratio by ¹H NMR.
Visualizations
The following diagrams illustrate the chemical transformation and a general workflow for the reduction process.
Application Notes and Protocols for the Purification of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate and its derivatives. The following methods are outlined: Flash Column Chromatography and Recrystallization, two common and effective techniques for the purification of these compounds in a laboratory setting.
Introduction
This compound and its analogues are important building blocks in medicinal chemistry and drug development. Their purity is crucial for successful subsequent reactions and for obtaining accurate biological data. This document offers guidance on established purification methods, including detailed experimental procedures and expected outcomes.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of 4-oxopyrrolidine-1,2-dicarboxylate derivatives, offering a benchmark for expected yields and purity levels.
| Purification Method | Derivative | Eluent/Solvent System | Yield (%) | Purity (%) | Reference Compound Type |
| Flash Column Chromatography | Di-tert-butyl (S)-4-oxopyrrolidine-1,2-dicarboxylate | n-hexane/ethyl acetate (8:1) | 57 | >95 | Di-tert-butyl ester derivative |
| Flash Column Chromatography | Substituted Indolizine-piperazine | Ethyl acetate/cyclo-hexane (gradient) | 28 | >97 | General heterocyclic compound |
| Recrystallization | N-Boc-L-4-oxoproline derivative | Dichloromethane | 65 | 99.2 | Carboxylic acid derivative of the core structure |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes the purification of a this compound derivative using silica gel flash chromatography. This method is suitable for separating the target compound from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column
-
Compressed air or pump
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a solvent system of n-hexane and ethyl acetate. A typical starting ratio is 8:1 (n-hexane:ethyl acetate).[1]
-
Gradient Elution (Optional): If the separation is not optimal, a gradient elution can be employed, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Materials:
-
Crude solid this compound derivative
-
Dichloromethane (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent for recrystallization. Dichloromethane has been shown to be effective for similar N-Boc-4-oxoproline derivatives.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. A yield of around 65% with a purity of 99.2% can be expected for some derivatives.[2]
Visualizations
The following diagrams illustrate the workflows for the purification techniques described above.
References
Application Note: Chiral Separation of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, also known as N-Boc-4-oxo-proline methyl ester, is a chiral building block of significant interest in pharmaceutical synthesis. The stereochemistry at the C-2 position is crucial for the biological activity and efficacy of many resulting drug candidates. Therefore, the ability to separate and quantify the enantiomers of this compound is essential for quality control and stereoselective synthesis. This application note provides detailed protocols for the chiral separation of this compound enantiomers using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation
While specific experimental data for the chiral separation of this compound is not widely published, the following tables provide recommended starting conditions and expected performance based on the successful separation of structurally similar pyrrolidone and proline derivatives.[1][2] These tables are intended to serve as a guide for method development.
Table 1: Proposed Supercritical Fluid Chromatography (SFC) Method Parameters and Expected Performance
| Parameter | Recommended Condition | Expected Outcome |
| Column | Lux Cellulose-2, 250 x 4.6 mm, 5 µm | Baseline separation |
| Mobile Phase | CO2 / Methanol (gradient or isocratic) | Good resolution |
| Gradient (if applicable) | 5% to 40% Methanol over 5 minutes | Optimized run time |
| Flow Rate | 2.0 - 4.0 mL/min | Efficient separation |
| Back Pressure | 150 bar | Stable baseline |
| Column Temperature | 40 °C | Reproducible results |
| Detector | UV at 210 nm | Sufficient sensitivity |
| Injection Volume | 5 µL | Sharp peaks |
| Expected Resolution (Rs) | > 1.5 | Quantitative analysis |
Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters and Expected Performance
| Parameter | Recommended Condition | Expected Outcome |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | Good enantioselectivity |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) | Baseline resolution |
| Isocratic Composition | 90:10:0.1 (v/v/v) | Optimized separation |
| Flow Rate | 1.0 mL/min | Efficient analysis |
| Column Temperature | 25 °C | Stable retention times |
| Detector | UV at 210 nm | Good signal-to-noise |
| Injection Volume | 10 µL | Minimal band broadening |
| Expected Resolution (Rs) | > 2.0 | Accurate quantification |
Experimental Protocols
The following are detailed protocols for the chiral separation of this compound enantiomers by SFC and HPLC.
Protocol 1: Chiral SFC Method
Supercritical fluid chromatography is a powerful technique for chiral separations, often providing faster and more efficient results compared to HPLC.[1]
1. Sample Preparation:
- Dissolve the racemic this compound in Methanol to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
2. SFC System and Conditions:
- Instrument: A suitable analytical SFC system.
- Column: Lux Cellulose-2, 250 x 4.6 mm, 5 µm.
- Mobile Phase A: Supercritical CO2.
- Mobile Phase B: Methanol.
- Gradient: Start with 5% Methanol and increase linearly to 40% Methanol over 5 minutes. Hold at 40% for 1 minute.
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Column Temperature: 40 °C.
- Detection: UV at 210 nm.
- Injection Volume: 5 µL.
3. Procedure:
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
- Inject the prepared sample.
- Record the chromatogram and determine the retention times and resolution of the two enantiomers.
- For method optimization, the gradient slope, flow rate, and back pressure can be adjusted to improve resolution and reduce run time.
Protocol 2: Chiral HPLC Method
Normal-phase HPLC using polysaccharide-based chiral stationary phases is a well-established method for the separation of proline derivatives.[2]
1. Sample Preparation:
- Dissolve the racemic this compound in the mobile phase to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm PTFE syringe filter.
2. HPLC System and Conditions:
- Instrument: A standard analytical HPLC system.
- Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
- Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
3. Procedure:
- Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is observed.
- Inject the sample.
- Acquire the chromatogram and calculate the retention times, resolution, and selectivity factor.
- To optimize the separation, the ratio of n-Hexane to Ethanol can be varied. Increasing the ethanol content will generally decrease retention times but may also affect resolution.
Visualizations
Diagram 1: General Workflow for Chiral Separation Method Development
Caption: Workflow for chiral separation.
Diagram 2: Logical Relationship for Chiral Method Optimization
Caption: Method optimization logic.
References
Application Note: HPLC Analysis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Introduction
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, also known as N-Boc-4-oxo-L-proline methyl ester, is a key chiral building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
A related compound, Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate, can be analyzed by a reverse phase HPLC method.[1] The mobile phase for this related compound consists of acetonitrile (MeCN), water, and phosphoric acid.[1] For applications compatible with mass spectrometry, formic acid can be used as a substitute for phosphoric acid.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A Zorbax RX-C8 column has been used for related compounds.[2]
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Detection Wavelength: 210 nm. For similar compounds, detection at 200 nm has been noted.[2]
-
Flow Rate: 1.0 mL/min. A flow rate of 1.5 mL/min has been used for related analyses.[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas the mobile phase components before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
4. HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.
-
Record the chromatograms and integrate the peak areas.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Parameter | Value |
| Retention Time (RT) | Approximately 5.8 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Linearity | |
| Concentration Range (µg/mL) | 10 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| RSD (%) for RT (n=6) | ≤ 1.0% |
| RSD (%) for Peak Area (n=6) | ≤ 2.0% |
| Accuracy | |
| Recovery (%) | 98.0 - 102.0% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method is the intramolecular Dieckmann condensation of a diester, specifically N-Boc-L-aspartic acid dimethyl ester. This base-catalyzed reaction forms the desired five-membered pyrrolidinone ring.[1][2][3][4][5]
Q2: What are the critical parameters for a successful Dieckmann condensation in this synthesis?
A2: Key parameters include the choice of a strong, non-nucleophilic base, strictly anhydrous reaction conditions, and appropriate solvent selection.[6][7] Polar aprotic solvents like THF are often preferred as they can enhance enolate stability. Temperature control is also crucial to minimize side reactions.
Q3: What is the major potential side reaction in this synthesis?
A3: A significant side reaction to consider is the formation of aspartimide. This occurs through the intramolecular cyclization involving the nitrogen of the Boc-protecting group and one of the ester functionalities. This side reaction is promoted by both acidic and basic conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved using flash column chromatography on silica gel.[8] A common eluent system is a gradient of ethyl acetate in hexanes. For higher purity, preparative HPLC can also be employed.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete reaction due to inactive base. | Use a freshly opened or properly stored strong base (e.g., NaH, KOtBu, LiHMDS). Ensure the base is not quenched by moisture. |
| Presence of moisture in the reaction. | Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some bases may require specific temperature ranges for optimal activity and to minimize side reactions. | |
| Presence of a significant amount of starting material (diester) | Insufficient amount of base. | Use at least one equivalent of a strong base to ensure complete deprotonation of the starting material.[5] |
| Reaction time is too short. | Monitor the reaction progress using TLC or LC-MS. Increase the reaction time if necessary. | |
| Formation of a major byproduct with a similar polarity to the product | Aspartimide formation. | Consider using a milder base or optimizing the reaction temperature to suppress this side reaction. |
| Hydrolysis of the β-ketoester product during workup. | Perform the aqueous workup under neutral or slightly acidic conditions and at low temperatures. Avoid prolonged exposure to basic conditions during extraction.[7] | |
| Difficulty in purifying the product | Co-elution with byproducts. | Optimize the solvent gradient for flash chromatography. Consider using a different stationary phase or switching to preparative HPLC for challenging separations.[8] |
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Starting Material: N-Boc-L-aspartic acid dimethyl ester
Reagents and Solvents:
-
Anhydrous Tetrahydrofuran (THF)
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Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium hexamethyldisilazide (LiHMDS))
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., Ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Under an inert atmosphere (nitrogen or argon), dissolve N-Boc-L-aspartic acid dimethyl ester in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to the appropriate temperature for the chosen base (e.g., 0 °C for NaH or KOtBu, -78 °C for LiHMDS).
-
Slowly add at least one equivalent of the strong base to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at a low temperature.
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Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8]
Data Presentation
Table 1: Comparison of Bases for Dieckmann Condensation
| Base | Typical Solvent | Typical Temperature | Potential Advantages | Potential Disadvantages |
| Sodium Hydride (NaH) | THF, Toluene | 0 °C to reflux | Readily available, effective for many Dieckmann condensations.[9] | Heterogeneous reaction, can be pyrophoric. |
| Potassium tert-butoxide (KOtBu) | THF, tert-Butanol | 0 °C to room temp. | Strong base, soluble in organic solvents. | Can promote side reactions if not used carefully. |
| Lithium hexamethyldisilazide (LiHMDS) | THF | -78 °C to 0 °C | Very strong, non-nucleophilic base, often provides cleaner reactions. | More expensive, requires lower temperatures. |
Visualizations
Caption: Workflow for the synthesis and purification.
References
- 1. synarchive.com [synarchive.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dieckmann Condensation for Pyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Dieckmann condensation for the synthesis of pyrrolidine derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the Dieckmann condensation for pyrrolidine synthesis in a question-and-answer format.
Low or No Product Yield
Q1: I am getting a very low yield or no desired pyrrolidine product. What are the potential causes and how can I improve it?
A1: Low or no yield in a Dieckmann condensation can stem from several factors. Here is a systematic troubleshooting approach:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Base Selection and Quality: The choice and quality of the base are critical.
-
Solution:
-
Ensure the base is strong enough to deprotonate the α-carbon of the ester. Common bases include sodium ethoxide (NaOEt), sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).[1]
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Use a stoichiometric amount of base, as the deprotonation of the resulting β-keto ester is the thermodynamic driving force for the reaction.[2]
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Use fresh, high-quality base. Some bases, like potassium tert-butoxide, can be sensitive to moisture and should be handled under anhydrous conditions.
-
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the enolate intermediate.
-
Solution: Aprotic solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often preferred as they can enhance enolate stability.[1] Protic solvents like ethanol can be used, typically with the corresponding alkoxide base (e.g., NaOEt in ethanol) to avoid transesterification.
-
-
Retro-Claisen Condensation: The cyclized product can undergo a reverse reaction, especially if the resulting β-keto ester cannot be deprotonated to form a stable enolate.[3]
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Solution: Ensure your starting diester has at least two α-hydrogens on one of the ester groups to allow for the formation of the thermodynamically stable enolate of the product.
-
Formation of Side Products
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The formation of side products is a common challenge. Here are the most likely culprits and how to address them:
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Intermolecular Claisen Condensation: Instead of the desired intramolecular cyclization, two different diester molecules can react with each other, leading to polymeric or dimeric byproducts.
-
Solution:
-
High Dilution: Perform the reaction under high dilution conditions. This favors the intramolecular reaction pathway by reducing the probability of intermolecular collisions.
-
Slow Addition: Add the diester slowly to the base solution to maintain a low concentration of the starting material throughout the reaction.
-
-
-
Hydrolysis of the Ester: If there is water present in the reaction, the ester groups can be hydrolyzed to carboxylic acids, which will not undergo the Dieckmann condensation.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Transesterification: If you are using an alkoxide base where the alkyl group is different from the ester's alkyl group (e.g., sodium methoxide with an ethyl ester), you can get a mixture of ester products.
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Solution: Use an alkoxide base with the same alkyl group as your ester (e.g., NaOEt for ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride (NaH) or a sterically hindered base like LDA.
-
Product Isolation and Purification Issues
Q3: I am having difficulty isolating and purifying my target pyrrolidine-β-keto ester. What are some common issues and solutions?
A3: The workup and purification steps are critical for obtaining a pure product.
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Incomplete Quenching: The reaction is typically quenched with an acid to protonate the enolate product. Incomplete quenching can lead to issues during extraction.
-
Solution: Carefully add a dilute acid (e.g., HCl or acetic acid) until the solution is acidic. Monitor the pH to ensure complete neutralization of the base and protonation of the product.
-
-
Emulsion during Extraction: The formation of emulsions during the aqueous workup can make phase separation difficult.
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Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
-
-
Product Oiling Out: The product may not crystallize and instead form an oil.
-
Solution: This is often due to impurities. Purification by column chromatography is typically the most effective method. Choose an appropriate solvent system based on the polarity of your product. For N-Boc protected pyrrolidine derivatives, a mixture of ethyl acetate and hexanes is often a good starting point.[4]
-
Data Presentation
Table 1: Comparison of Common Bases for Dieckmann Condensation
| Base | Typical Solvent(s) | Key Advantages | Potential Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Inexpensive, effective for simple diesters. | Can lead to transesterification if the ester is not an ethyl ester. |
| Sodium Hydride (NaH) | THF, Toluene, DMSO | Strong, non-nucleophilic base; avoids transesterification. | Flammable solid, requires careful handling under inert atmosphere. |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | Strong, sterically hindered base, good for sensitive substrates. | Can be more expensive, hygroscopic. |
| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic, sterically hindered base; useful for kinetically controlled reactions. | Thermally unstable, must be prepared fresh or stored properly at low temperatures. |
| Lithium Hexamethyldisilazide (LHMDS) | THF | Strong, non-nucleophilic, sterically hindered base with good solubility. | More expensive than other bases. |
Table 2: Influence of Solvents on Dieckmann Condensation
| Solvent | Polarity | Role in Reaction | Considerations |
| Toluene | Low | Aprotic, non-polar; often used with NaH or NaOEt. | May require higher temperatures to achieve reasonable reaction rates. |
| Tetrahydrofuran (THF) | Medium | Aprotic, polar; good for solvating intermediates.[1] | Must be anhydrous as it is miscible with water. |
| Ethanol | High | Protic; used as a solvent for NaOEt reactions. | Can participate in transesterification if the ester is not an ethyl ester. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar; can accelerate reaction rates. | Can be difficult to remove during workup due to its high boiling point. |
Experimental Protocols
General Protocol for Dieckmann Condensation for Pyrrolidine Synthesis
This protocol describes a general procedure for the intramolecular cyclization of a 1,6-diester to form a pyrrolidine-3-carboxylate derivative.
Materials:
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Appropriate 1,6-diester (e.g., diethyl 3,3'-(substituted-azanediyl)dipropanoate)
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Anhydrous solvent (e.g., THF or Toluene)
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Base (e.g., Sodium Hydride, 60% dispersion in mineral oil, or Sodium Ethoxide)
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Inert gas (Nitrogen or Argon)
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Dilute acid for quenching (e.g., 1 M HCl or acetic acid)
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Organic solvent for extraction (e.g., Ethyl Acetate)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction is performed under an inert atmosphere.
-
Base Suspension: To a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add the anhydrous solvent. If using sodium hydride, carefully add the required amount (typically 1.1-1.5 equivalents) to the solvent.
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Substrate Addition: Dissolve the 1,6-diester (1 equivalent) in the anhydrous solvent. Add the diester solution dropwise to the stirred suspension of the base at room temperature or an appropriate temperature for the specific reaction.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding the dilute acid until the pH is acidic. Be cautious as gas evolution (hydrogen if using NaH) may occur.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Specific Protocol: Synthesis of tert-Butyl 3-oxo-4-(ethoxycarbonyl)pyrrolidine-1-carboxylate
This protocol details the synthesis of a Boc-protected pyrrolidine derivative via Dieckmann condensation.
Materials:
-
Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (KOtBu)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF.
-
Substrate Addition: Cool the solution to 0 °C in an ice bath. Add a solution of diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the Dieckmann condensation.
Caption: General experimental workflow for Dieckmann condensation.
References
Overcoming challenges in the purification of N-Boc-4-oxo-proline methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Boc-4-oxo-proline methyl ester.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for the purification of N-Boc-4-oxo-proline methyl ester.
Problem ID: PUR-001
Issue: Low yield of N-Boc-4-oxo-proline methyl ester after purification.
Possible Causes & Solutions:
| Possible Cause | Suggested Solutions |
| Incomplete Oxidation: The precursor, N-Boc-4-hydroxy-proline methyl ester, was not fully converted. | - Monitor the reaction closely by TLC until the starting material is consumed. - Ensure the Dess-Martin periodinane (DMP) is fresh and active. - Use a slight excess of the oxidizing agent (e.g., 1.2 equivalents). |
| Product Degradation: The β-keto ester functionality is susceptible to degradation, especially under acidic or basic conditions. | - Maintain a neutral pH during the workup and purification steps. - Avoid prolonged exposure to silica gel during chromatography. Use a deactivated silica gel if necessary. |
| Loss during Extraction: The product is partially lost in the aqueous phase during workup. | - Ensure the organic phase is thoroughly separated from the aqueous phase. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
| Inefficient Crystallization: The chosen solvent system for recrystallization is not optimal, leading to poor recovery. | - Screen a variety of solvent systems. Good starting points include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water. - Ensure slow cooling to promote the formation of pure crystals. - Use seed crystals to induce crystallization if the product tends to form an oil. |
Problem ID: PUR-002
Issue: Presence of persistent impurities after purification.
Possible Causes & Solutions:
| Possible Cause | Suggested Solutions |
| Residual Oxidizing Agent/Byproducts: Byproducts from the oxidation reaction (e.g., from Dess-Martin periodinane) are carried through the purification. | - Quench the reaction thoroughly with a sodium thiosulfate solution. - Perform aqueous washes with saturated sodium bicarbonate solution to remove acidic byproducts.[1] |
| Unreacted Starting Material: N-Boc-4-hydroxy-proline methyl ester is difficult to separate from the product. | - Optimize the chromatography conditions, such as the solvent gradient, to improve separation. A shallow gradient of ethyl acetate in hexanes is often effective. |
| Formation of Side Products: Side reactions during synthesis or workup lead to impurities that are structurally similar to the product. | - Carefully control reaction conditions (temperature, reaction time) to minimize side product formation. - Consider using an alternative purification technique, such as preparative HPLC, for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude N-Boc-4-oxo-proline methyl ester?
A1: The most common and effective methods are silica gel column chromatography and recrystallization. Column chromatography using a gradient of ethyl acetate in hexanes is widely used for initial purification to remove the majority of impurities.[2] For obtaining highly pure material, recrystallization is often employed.
Q2: My purified N-Boc-4-oxo-proline methyl ester is an oil, but the literature reports it as a solid. What should I do?
A2: N-Boc-4-oxo-proline methyl ester can exist as a colorless oil or a low-melting solid (m.p. 42-46 °C).[3] If you have a pure oil, you can try to induce crystallization by dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until turbidity is observed. Seeding with a small crystal can also initiate solidification.
Q3: Can N-Boc-4-oxo-proline methyl ester racemize during purification?
A3: Yes, β-keto esters can be susceptible to racemization at the α-carbon under acidic or basic conditions. It is crucial to maintain neutral conditions throughout the workup and purification process to preserve the stereochemical integrity of the compound.
Q4: What are the best storage conditions for purified N-Boc-4-oxo-proline methyl ester?
A4: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to prevent degradation.[3]
Data Presentation
Table 1: Comparison of Purification Methods for N-Boc-4-oxo-proline methyl ester
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Aqueous Workup (Extraction & Wash) | ~89%[1][4] | 90-95% | Effective for removing water-soluble impurities and byproducts from the oxidation reaction. |
| Silica Gel Column Chromatography | 75-85% | >98% | Excellent for separating the product from unreacted starting material and less polar impurities. A gradient of ethyl acetate in hexanes is commonly used. |
| Recrystallization | 60-80% | >99% | Ideal for obtaining highly pure, crystalline material. The yield is highly dependent on the solvent system and technique. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the initial mobile phase (e.g., 10% ethyl acetate in hexanes) through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude N-Boc-4-oxo-proline methyl ester in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in hexanes) to elute the product.
-
Monitor the elution of the compound by thin-layer chromatography (TLC) analysis of the collected fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the TLC analysis.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified N-Boc-4-oxo-proline methyl ester.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane).
-
Slowly add a "poor" solvent (e.g., hexanes, heptane, or water) until the solution becomes cloudy.
-
Heat the mixture until it becomes clear again.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, place the solution in a refrigerator or an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Purification Issues.
References
Technical Support Center: Preventing Racemization of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the racemization of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to maintain the enantiomeric integrity of this critical chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my sample of this compound losing its optical purity?
A: The loss of optical purity, or racemization, in this molecule is primarily due to the nature of its chiral center at the C2 position. This carbon has a single hydrogen atom that is acidic because it is alpha (α) to the methyl ester's carbonyl group. Under certain conditions, particularly in the presence of acid or base, this α-hydrogen can be removed.[1] This process forms a planar, achiral intermediate called an enolate. Once this planar intermediate is formed, the hydrogen can be added back from either face of the molecule with roughly equal probability. This non-specific re-protonation leads to the formation of both the original enantiomer and its mirror image (the other enantiomer), resulting in a racemic mixture that is optically inactive.[1]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q2: What experimental conditions are known to cause racemization of this compound?
A: Racemization is not instantaneous but is accelerated by specific environmental and chemical factors. Identifying these in your workflow is key to troubleshooting a loss of enantiomeric excess (ee).
Caption: A decision guide to identify potential causes of racemization.
The primary conditions that promote racemization are summarized below.
| Parameter | Condition | Risk Level | Reasoning |
| pH | pH < 4 or pH > 8 | High | Both acid and base catalyze the enolization process required for racemization.[1] |
| pH 6-8 | Low | Near-neutral pH minimizes the rate of acid/base-catalyzed enolization. | |
| Temperature | > 40 °C | High | Higher temperatures provide the energy to overcome the activation barrier for enolization.[2] |
| 0 °C to 25 °C | Moderate | Racemization can still occur at room temperature over extended periods. | |
| < 0 °C | Low | Low temperatures significantly slow the rate of racemization. | |
| Solvent | Protic (e.g., Water, Methanol, Ethanol) | Moderate | Protic solvents can facilitate the proton transfer steps (removal and addition) involved in racemization. |
| Aprotic (e.g., THF, DCM, Toluene) | Low | Aprotic solvents are less likely to participate in proton transfer, thus slowing racemization. | |
| Time | Prolonged exposure to risk factors | High | The extent of racemization is cumulative. Longer reaction or workup times under harsh conditions increase the loss of purity. |
Q3: How can I minimize racemization during my reaction or workup?
A: Adhering to the following best practices can significantly preserve the enantiomeric purity of your compound.
-
Maintain Neutral pH: During aqueous workups, use buffered solutions (e.g., phosphate buffer, pH 7) or carefully neutralize with mild acids/bases (e.g., dilute NH₄Cl solution, NaHCO₃ solution) to avoid pH extremes.
-
Work at Low Temperatures: Perform all critical steps, including reactions, extractions, and purifications, at 0 °C or below whenever the protocol allows.
-
Use Appropriate Reagents: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., 2,4,6-collidine) over stronger, less hindered bases like triethylamine, as they can be less prone to causing racemization.[3]
-
Minimize Time: Plan your experiments to ensure that the compound spends the minimum possible time in solution, especially under potentially destabilizing conditions.
-
Solvent Choice: Whenever possible, use aprotic solvents for reactions and extractions.
Q4: What are the best practices for storing this compound to maintain its enantiomeric integrity?
A: For long-term stability of its chiral center, the compound should be stored as a solid in a tightly sealed container at low temperatures (≤ 4 °C). If storage in solution is unavoidable, use a dry, aprotic solvent and store at low temperatures. Avoid storing in protic solvents like methanol, especially if any acidic or basic impurities are present.
Q5: How can I accurately determine the enantiomeric excess (ee) of my sample?
A: The most reliable and widely used methods for determining enantiomeric excess are chiral chromatography and NMR spectroscopy.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used by adding a chiral solvating agent (CSA). The CSA forms temporary diastereomeric complexes with each enantiomer, which causes their corresponding signals in the NMR spectrum to appear at slightly different chemical shifts, allowing for quantification by integration.[6][7][8][9]
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of this compound. Method optimization will be required.
Caption: A step-by-step workflow for quantifying enantiomeric excess using chiral HPLC.
1. Instrumentation and Columns:
-
System: Standard HPLC with UV detector.
-
Chiral Column: A polysaccharide-based column is a good starting point (e.g., CHIRALPAK® series like IA, IB, IC, or CHIRALCEL® series like OD, OJ).
2. Method Development (Example Starting Conditions):
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (Hexane:IPA) ratio and adjust as needed to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (due to the carbonyl and ester chromophores).
-
Injection Volume: 5-10 µL.
3. Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of your compound in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
-
Calculation: Identify the two peaks corresponding to the enantiomers. Integrate their respective areas (Area 1 and Area 2). Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
This protocol describes the use of a chiral solvating agent (CSA) to resolve signals for quantification.
1. Materials:
-
NMR Spectrometer: 400 MHz or higher.
-
Deuterated Solvent: Chloroform-d (CDCl₃), free from acidic impurities.
-
Analyte Sample: 5-10 mg of your compound.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for molecules with hydrogen bond acceptors.
2. Procedure:
-
Initial Spectrum: Dissolve the analyte sample (~5 mg) in ~0.6 mL of CDCl₃ in an NMR tube. Acquire a standard ¹H NMR spectrum.
-
Addition of CSA: Add a small, precisely measured amount of the CSA to the NMR tube (e.g., 0.5 equivalents relative to the analyte).
-
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved singlet or doublet in the original spectrum (e.g., the methyl ester protons or the proton at C2).
-
Titration (if needed): If no signal splitting is observed, continue adding the CSA in small increments (e.g., 0.5 eq at a time) and re-acquiring the spectrum until optimal separation is achieved. Do not exceed 3-4 equivalents, as this can cause line broadening.
-
Quantification: Once a pair of signals is baseline-resolved, carefully integrate both peaks. The ratio of the integrals corresponds directly to the ratio of the enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [|Integral1 - Integral2| / (Integral1 + Integral2)] x 100
References
- 1. m.youtube.com [m.youtube.com]
- 2. EP0173921B1 - Process for the racemization of an alpha-amino acid - Google Patents [patents.google.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. uma.es [uma.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key intermediate in various pharmaceutical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-documented method is the oxidation of the corresponding secondary alcohol, 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (N-Boc-trans-4-hydroxy-L-proline methyl ester). This oxidation selectively converts the hydroxyl group to a ketone, yielding the desired product.
Q2: What are the recommended oxidation methods for this transformation?
A2: Two primary methods are widely employed, each with its own set of advantages and considerations:
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions and high yields. DMP is a hypervalent iodine reagent that selectively oxidizes primary and secondary alcohols.
-
TEMPO-catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) in conjunction with a stoichiometric co-oxidant. Common co-oxidants include trichloroisocyanuric acid (TCCA) or sodium hypochlorite (bleach). This method is often considered more cost-effective and environmentally friendly for larger-scale synthesis.
Q3: What are the key starting materials and reagents needed?
A3: The essential starting material is 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. Depending on the chosen oxidation method, you will also need:
-
For DMP Oxidation: Dess-Martin periodinane and a suitable solvent, typically dichloromethane (DCM).
-
For TEMPO-catalyzed Oxidation: TEMPO, a co-oxidant (e.g., TCCA, NaOCl), and a suitable solvent system (e.g., dichloromethane, acetone/water).
Q4: What are the typical reaction conditions?
A4: Reaction conditions vary depending on the chosen method. Below is a general overview:
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | TEMPO-catalyzed Oxidation |
| Temperature | Typically room temperature (20-25 °C) or 0 °C to room temperature. | 0 °C to room temperature. |
| Solvent | Dichloromethane (DCM) is most common. | Dichloromethane (DCM), acetone/water, or ethyl acetate. |
| Reaction Time | Generally ranges from 1 to 4 hours. | Can vary from 30 minutes to several hours. |
| Stoichiometry | 1.1 to 1.5 equivalents of DMP are typically used. | Catalytic TEMPO (1-10 mol%) with a stoichiometric co-oxidant. |
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting alcohol, will have a lower Rf value. Staining with potassium permanganate can be used for visualization, as the starting alcohol will show a spot while the ketone product will not.
Troubleshooting Guides
Dess-Martin Periodinane (DMP) Oxidation
Problem 1: Incomplete or Slow Reaction
-
Possible Cause: Inactive or poor-quality DMP.
-
Solution:
-
Use freshly opened or properly stored DMP. DMP is moisture-sensitive.
-
Consider adding a small amount of a weak base, like pyridine or sodium bicarbonate, to neutralize any acidic impurities that may slow down the reaction.
-
Slightly warming the reaction mixture (e.g., to 30-35 °C) can sometimes increase the reaction rate, but monitor carefully for side product formation.
-
-
Possible Cause: Steric hindrance in the substrate.
-
Solution:
-
Increase the amount of DMP to 1.5-2.0 equivalents.
-
Prolong the reaction time, monitoring closely by TLC.
-
Problem 2: Low Yield of the Desired Product
-
Possible Cause: Difficult work-up and purification leading to product loss. The byproduct of DMP, iodinane, can sometimes make isolation challenging.
-
Solution:
-
After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). This will reduce the iodine byproducts to more soluble forms, facilitating their removal during the aqueous work-up.
-
Filter the reaction mixture through a pad of Celite® to remove the insoluble iodine byproducts before the aqueous work-up.
-
-
Possible Cause: Decomposition of the product during work-up or purification.
-
Solution:
-
Maintain a low temperature during the work-up.
-
Use a minimally acidic or basic aqueous wash.
-
Purify the product using column chromatography on silica gel with a gradient of ethyl acetate in hexanes.
-
Problem 3: Formation of Side Products
-
Possible Cause: Over-oxidation or side reactions due to prolonged reaction times or elevated temperatures.
-
Solution:
-
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Maintain the recommended reaction temperature.
-
TEMPO-catalyzed Oxidation
Problem 1: Reaction is not Initiating or is Very Slow
-
Possible Cause: Inactive catalyst or co-oxidant.
-
Solution:
-
Ensure the TEMPO used is of good quality.
-
If using sodium hypochlorite, its concentration can decrease over time. Use a fresh bottle or titrate to determine the active chlorine content.
-
For TCCA, ensure it is dry and has been stored properly.
-
-
Possible Cause: Incorrect pH of the reaction mixture.
-
Solution:
-
The pH of the reaction mixture can be critical. For TEMPO/bleach systems, a biphasic system with a buffer like sodium bicarbonate is often used to maintain the pH around 8-9.
-
Problem 2: Low Yield
-
Possible Cause: Inefficient mixing in a biphasic system.
-
Solution:
-
Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.
-
The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes improve the reaction rate and yield.
-
-
Possible Cause: Over-oxidation to the corresponding carboxylic acid, although less common for secondary alcohols.
-
Solution:
-
Carefully control the amount of co-oxidant used.
-
Monitor the reaction closely and quench it promptly upon completion.
-
Problem 3: Formation of Chlorinated Byproducts (when using NaOCl or TCCA)
-
Possible Cause: Reaction of the enolizable ketone product with the chlorine-based oxidant.
-
Solution:
-
Maintain a controlled temperature (0 °C is often recommended).
-
Avoid a large excess of the co-oxidant.
-
Experimental Protocols
Method A: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in dry dichloromethane (DCM, approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Method B: TEMPO/Trichloroisocyanuric Acid (TCCA) Oxidation
-
Dissolve 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).
-
Add TEMPO (0.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trichloroisocyanuric acid (TCCA, 0.5 eq) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Oxidation Method | Reagents | Typical Yield (%) | Reference |
| Dess-Martin Periodinane | DMP, DCM | 85-95% | General literature procedure |
| TEMPO-catalyzed | TEMPO, TCCA, Acetone/H₂O | 80-90% | General literature procedure |
| TEMPO-catalyzed | TEMPO, NaOCl, DCM/H₂O | 75-88% | General literature procedure |
Visualizations
Caption: Experimental Workflow for DMP Oxidation.
Caption: Troubleshooting Incomplete DMP Oxidation.
Identification of byproducts in 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Dieckmann condensation for the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are using a sufficiently strong and anhydrous base (e.g., sodium ethoxide, potassium tert-butoxide) and that the reaction is stirred for an adequate amount of time, typically several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Moisture Contamination: The Dieckmann condensation is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting material. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Temperature: The reaction temperature can influence the rate and efficiency of the cyclization. While often run at room temperature or with gentle heating, the optimal temperature may need to be determined empirically for your specific setup.
-
Base Stoichiometry: An insufficient amount of base will lead to an incomplete reaction. Typically, at least one equivalent of a strong base is required.
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. Please refer to the byproduct identification section for more details.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Based on the Dieckmann condensation mechanism, potential byproducts include:
-
Unreacted Starting Material: N-Boc-L-aspartic acid dimethyl ester.
-
Hydrolyzed Starting Material: N-Boc-L-aspartic acid monomethyl ester or the dicarboxylic acid due to moisture.
-
Intermolecular Condensation Product (Dimer): Two molecules of the starting material can react with each other instead of intramolecularly, especially at high concentrations.
-
β-Elimination Product: Under strongly basic conditions, elimination of the methoxy group can occur, leading to an unsaturated byproduct.
Q3: How can I minimize the formation of the dimeric byproduct?
A3: The formation of intermolecular condensation products (dimers) can be minimized by employing high-dilution conditions. By slowly adding the starting material to a solution of the base, the concentration of the substrate is kept low, favoring the intramolecular cyclization over the intermolecular reaction.
Q4: My purified product shows impurities in the NMR spectrum. How can I identify them?
A4: If your purified product shows unexpected peaks in the NMR spectrum, you can use a combination of spectroscopic techniques to identify the impurities:
-
¹H and ¹³C NMR: Compare the chemical shifts and coupling constants of the impurity peaks with those of the starting material and known potential byproducts.
-
Mass Spectrometry (MS): Obtain a mass spectrum of your sample to determine the molecular weight of the impurities. This can help in proposing their structures.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in establishing the connectivity of protons and carbons in the impurity, aiding in its structure elucidation.
Refer to the Potential Byproduct Identification table below for characteristic spectroscopic data of likely impurities.
Data Presentation
Table 1: Potential Byproducts and their Spectroscopic Signatures
| Byproduct Name | Structure | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Expected Mass (m/z) [M+H]⁺ |
| N-Boc-L-aspartic acid dimethyl ester (Starting Material) | ~4.5 ppm (m, 1H, CH-N), ~3.7 ppm (s, 3H, OCH₃), ~3.6 ppm (s, 3H, OCH₃), ~2.8 ppm (m, 2H, CH₂), ~1.4 ppm (s, 9H, t-Bu) | ~172, ~171, ~155, ~80, ~52, ~51, ~50, ~36, ~28 | 262.13 | |
| Dimeric Byproduct | Multiple ester and t-Boc signals | Complex spectrum with multiple carbonyl and aliphatic signals | 491.24 | |
| β-Elimination Product | Signals in the olefinic region (~5.5-7.0 ppm) | Signals corresponding to a C=C double bond (~120-140 ppm) | 230.10 |
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
Materials:
-
N-Boc-L-aspartic acid dimethyl ester
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.
-
Dissolve N-Boc-L-aspartic acid dimethyl ester (1.0 eq) in anhydrous toluene and add it to the dropping funnel.
-
Add the solution of the diester dropwise to the stirred solution of the base at room temperature over a period of 1-2 hours.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~3-4).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Protocol for Byproduct Identification by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing polarity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range that includes the expected molecular weights of the product and potential byproducts (e.g., m/z 100-1000).
-
Data Analysis: Analyze the chromatogram for peaks corresponding to the desired product and any impurities. The mass spectrum of each peak can be used to determine the molecular weight of the corresponding compound.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis and potential byproduct formation.
Stability and storage conditions for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This technical support center provides guidance on the stability and storage of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS No. 181269-70-5, and its various stereoisomers) to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store the compound at room temperature, sealed in a dry, well-ventilated place.[1][2] Some suppliers may recommend refrigeration for specific isomers. Always refer to the product-specific information provided by the supplier.
Q2: I've seen conflicting storage temperature recommendations (room temperature vs. refrigerator). Which one should I follow?
A2: This discrepancy can arise from differences in product purity, formulation, or the specific stereoisomer. As a general guideline, storage at room temperature in a tightly sealed container in a dry environment is acceptable for short-term use.[1][2][3] For long-term storage or if you have a specific stereoisomer, adhering to the supplier's recommendation is crucial. If in doubt, storing at a lower temperature (refrigerator) is generally a safer option to minimize potential degradation.
Q3: Is this compound sensitive to light or moisture?
Q4: What is the expected shelf life of this compound?
A4: The shelf life can vary depending on the supplier and storage conditions. Always check the expiration date on the product label. If the compound has been stored for an extended period, it is advisable to re-analyze its purity before use, for example, by HPLC or NMR.
Q5: My compound is a liquid, but some datasheets describe it as a solid. Why is that?
A5: The physical form of this compound can vary. Some sources describe it as a liquid[4], while others list it as a solid. This difference may be due to the specific stereoisomer, purity, or the presence of residual solvents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction results or low yield | Compound degradation due to improper storage. | Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR, or TLC). If degradation is confirmed, use a fresh batch of the compound. Ensure the compound is stored under the recommended conditions, protected from moisture and light. |
| Compound has changed color or appearance | Possible degradation or contamination. | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
| Difficulty in dissolving the compound | The compound may have partially degraded or absorbed moisture. | Try gentle warming or sonication to aid dissolution. If the compound still does not dissolve, it may be a sign of impurity or degradation, and a purity check is recommended. |
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature (some isomers may require refrigeration) | [1][2][3] |
| Atmosphere | Store in a dry environment. | [1][2] |
| Light | Protect from direct sunlight. | General laboratory best practice. |
| Container | Tightly sealed container. | [1] |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for the presence of the main peak and any impurity peaks.
-
Calculate the purity based on the peak area percentage.
-
Visual Guides
Caption: Troubleshooting workflow for experimental issues.
Caption: Recommended storage and handling workflow.
References
Technical Support Center: Scalable Synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable method for the synthesis of this compound?
A1: The most frequently cited scalable method is the oxidation of the corresponding secondary alcohol, N-Boc-trans-4-hydroxy-L-proline methyl ester. Among various oxidation protocols, the Dess-Martin Periodinane (DMP) oxidation is a popular choice due to its mild reaction conditions and high yields.
Q2: What are the critical parameters to control during the Dess-Martin Periodinane (DMP) oxidation?
A2: Key parameters to control for a successful and scalable DMP oxidation include:
-
Reaction Temperature: The reaction is typically conducted at room temperature. However, for large-scale reactions, it is advisable to cool the reaction mixture to 0°C before the addition of DMP to manage any potential exotherm.[1]
-
Stoichiometry: A slight excess of DMP (typically 1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting material.
-
Solvent: Anhydrous dichloromethane (DCM) is the most common solvent.
-
Reaction Time: The reaction is usually complete within 1-4 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the endpoint.
-
Work-up Procedure: Proper quenching and removal of the iodine byproducts are critical for obtaining a pure product.
Q3: Are there any safety concerns associated with the Dess-Martin Periodinane (DMP) oxidation?
A3: Yes, DMP is known to be sensitive to shock and heat, and there have been reports of it being potentially explosive, especially when impure or heated.[2] For large-scale reactions, it is recommended to use commercially available, high-purity DMP and to add it portion-wise to a cooled reaction mixture. Always handle DMP behind a safety shield in a well-ventilated fume hood.
Q4: What are some greener or more scalable alternatives to Dess-Martin Periodinane oxidation?
A4: While DMP is effective, its cost and the generation of iodine-containing waste can be drawbacks for very large-scale synthesis. Alternative methods include:
-
Swern Oxidation: Utilizes inexpensive reagents (oxalyl chloride, DMSO, and a hindered base) but requires cryogenic temperatures (-78 °C) and produces a foul-smelling dimethyl sulfide byproduct.[3]
-
Parikh-Doering Oxidation: A modification of the Swern oxidation that can be run at a more convenient temperature of 0 °C to room temperature using a sulfur trioxide pyridine complex.[4][5]
-
TEMPO-catalyzed Oxidation: Employs a catalytic amount of a stable nitroxyl radical (like TEMPO) with a stoichiometric co-oxidant (such as sodium hypochlorite), making it a greener and more atom-economical option.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains after expected reaction time) | 1. Insufficient amount of oxidant. 2. Low quality or decomposed oxidant. 3. Presence of water in the reaction. | 1. Add an additional portion of the oxidant and continue to monitor by TLC. 2. Use a fresh batch of high-purity oxidant. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield of the Desired Ketone | 1. Inefficient work-up leading to product loss. 2. Formation of byproducts. 3. Adsorption of the product onto the solid byproducts during filtration. | 1. Optimize the extraction procedure. Ensure complete quenching of the excess oxidant. 2. Consider alternative, milder oxidation methods. 3. Wash the filter cake thoroughly with the reaction solvent (e.g., DCM) to recover the adsorbed product. Diluting the reaction mixture with a non-polar solvent like hexanes or ether before filtration can help precipitate the byproducts more effectively.[7] |
| Difficult Purification: Gummy or Intractable Residue After Work-up | 1. Incomplete removal of iodine byproducts from DMP oxidation (e.g., iodinane). 2. Formation of Pummerer rearrangement byproducts in Swern oxidation if the temperature is not well-controlled. | 1. During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate followed by a wash with a 10% aqueous solution of sodium thiosulfate. This helps to reduce the iodine byproducts to more soluble species.[7] 2. For Swern oxidation, strictly maintain the reaction temperature at -78 °C during the addition of reagents. |
| Presence of Acetic Acid in the Final Product (from DMP oxidation) | The reaction of DMP with the alcohol produces two equivalents of acetic acid. | Add a mild base like sodium bicarbonate during the work-up to neutralize the acetic acid. A wash of the organic layer with a saturated sodium bicarbonate solution is effective.[8] |
| Epimerization at the alpha-carbon to the ester | Although less common with mild oxidants like DMP, prolonged exposure to acidic or basic conditions during work-up can potentially lead to epimerization. | Minimize the time the product is in contact with acidic or basic solutions during the work-up. Use of a buffered system during the reaction (e.g., with pyridine or sodium bicarbonate) can also be beneficial. |
Experimental Protocols
Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 10% aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
Comparison of Oxidation Methods for the Synthesis of 4-Oxopyrrolidine Derivatives
| Oxidation Method | Starting Material | Yield (%) | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane | N-Boc-trans-4-hydroxy-L-proline methyl ester | 94%[9] | Mild conditions, high yield, short reaction time. | Expensive, potentially explosive, generates iodine waste. |
| Swern Oxidation | N-Boc-L-prolinol | 79-85%[7] | Inexpensive reagents, high yield. | Requires cryogenic temperatures (-78 °C), produces malodorous byproduct. |
| Parikh-Doering Oxidation | A protected secondary alcohol | 84%[4] | Milder than Swern (0 °C to RT), operationally simple. | May require a large excess of reagents. |
| TEMPO-catalyzed Oxidation | Various secondary alcohols | Generally high | Catalytic, uses inexpensive and greener co-oxidants. | Can be substrate-dependent, risk of over-oxidation if not controlled. |
Note: The yields for Swern and Parikh-Doering oxidations are reported for similar N-Boc protected amino alcohol substrates, as direct comparative data for N-Boc-4-hydroxyproline methyl ester was not available in the searched literature.
Visualizations
Experimental Workflow for DMP Oxidation
Caption: Workflow for the synthesis via DMP oxidation.
Troubleshooting Logic for Incomplete Reaction
Caption: Troubleshooting flowchart for incomplete oxidation.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Effects of the conditions of the TEMPO/NaBr/NaClO system on carboxyl groups, degree of polymerization, and yield of the oxidized cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 3. reddit.com [reddit.com]
- 4. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. TEMPO [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
Minimizing impurities in the synthesis of 4-oxopyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-oxopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-oxopyrrolidine derivatives?
The most prevalent method for synthesizing the 4-oxopyrrolidine core is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2][3] This reaction is particularly effective for creating five-membered rings.[4][5][6][7] Another common approach involves the cyclization of amino esters.
Q2: What are the primary sources of impurities in the synthesis of 4-oxopyrrolidine derivatives?
Impurities can arise from several sources, including:
-
Side reactions: Competing reactions that lead to byproducts.
-
Incomplete reactions: Unreacted starting materials remaining in the product mixture.
-
Degradation: Decomposition of the desired product under the reaction or workup conditions.
-
Contaminated reagents: Impurities present in starting materials, solvents, or catalysts.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
Regular monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is crucial. This allows you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products or byproducts from extended reaction times.
Q4: What are the recommended general purification techniques for 4-oxopyrrolidine derivatives?
The most common and effective purification methods are:
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities.[8]
-
Recrystallization: An excellent technique for obtaining highly pure crystalline solids.[9][10][11] The choice of solvent is critical for successful recrystallization.[9]
Troubleshooting Guides
Issue 1: Low Yield and/or Presence of a High Molecular Weight Impurity
Problem: The reaction yield is significantly lower than expected, and analysis (e.g., by mass spectrometry) indicates the presence of a compound with approximately double the mass of the expected product.
Possible Cause: Intermolecular Claisen condensation (dimerization) is competing with the desired intramolecular Dieckmann condensation. This is more likely to occur at high concentrations.[12]
Solutions:
-
High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization.
-
Slow Addition: Add the substrate slowly to a solution of the base to maintain a low concentration of the starting material at all times.
Table 1: Effect of Reaction Concentration on Dimer Formation
| Concentration | Desired Product Yield | Dimer Impurity Level |
|---|---|---|
| High | Low | High |
| Low (High Dilution) | High | Low |
Issue 2: Presence of Multiple Isomeric Byproducts
Problem: HPLC or GC-MS analysis reveals the presence of multiple peaks with the same mass as the desired product, indicating the formation of isomers.
Possible Cause: For unsymmetrical diesters, the base can abstract a proton from different α-carbons, leading to the formation of regioisomeric products.[1] The choice of base and reaction conditions can influence this selectivity.
Solutions:
-
Base Selection: Employ a sterically hindered base (e.g., lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS)) to favor deprotonation at the less sterically hindered α-carbon.[12]
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity of the deprotonation step.
Table 2: Influence of Base on Regioselectivity
| Base | Solvent | Temperature | Major Product | Minor Isomer(s) |
|---|---|---|---|---|
| Sodium Ethoxide | Ethanol | Reflux | Mixture | Mixture |
| LDA | THF | -78 °C | Less substituted enolate product | More substituted enolate product |
Issue 3: Incomplete Reaction and/or Low Conversion
Problem: A significant amount of starting material remains even after a prolonged reaction time.
Possible Causes:
-
Insufficient Base: A full equivalent of base is required for the Dieckmann condensation to proceed to completion, as the product β-keto ester is deprotonated by the base in the final step.[4][5][6]
-
Inactive Base: The base may have degraded due to improper storage or handling (e.g., exposure to moisture).
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached at the current reaction temperature.
Solutions:
-
Stoichiometry: Ensure at least one full equivalent of a strong base is used.
-
Fresh Base: Use a fresh, properly stored batch of the base.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress.
Experimental Protocols
General Protocol for Dieckmann Condensation
This protocol describes a general procedure for the synthesis of a 4-oxopyrrolidine-3-carboxylate derivative via Dieckmann condensation.
Materials:
-
Appropriate N-substituted amino diester
-
Anhydrous solvent (e.g., THF, toluene)[12]
-
Strong base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride)
-
Acid for quenching (e.g., dilute HCl, acetic acid)
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted amino diester in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add at least one equivalent of the strong base to the solution.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by adding a suitable acid.
-
Perform an aqueous workup to remove salts and other water-soluble impurities.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Purification by Recrystallization
-
Dissolve the crude 4-oxopyrrolidine derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate/hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[9]
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of 4-oxopyrrolidine derivatives.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biomedres.us [biomedres.us]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mt.com [mt.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purifying Pyrrolidine Intermediates by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of pyrrolidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying pyrrolidine intermediates using column chromatography?
A1: Pyrrolidine intermediates, particularly those with unprotected nitrogen atoms, can present several challenges during silica gel column chromatography. Due to the basic nature of the pyrrolidine nitrogen, these compounds can interact strongly with the acidic silica gel surface. This can lead to issues such as peak tailing, streaking on the TLC plate, and in some cases, irreversible adsorption to the stationary phase, resulting in low recovery.[1][2] Highly polar pyrrolidine derivatives may also be difficult to elute from the column.[1][3] Furthermore, some pyrrolidine-containing compounds can be unstable on silica gel, leading to degradation during the purification process.[4]
Q2: How do I select an appropriate solvent system for my pyrrolidine intermediate?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25 to 0.35 for your target compound on a TLC plate.[5] This generally provides the best separation on a column. For pyrrolidine intermediates, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[6][7] For more polar compounds, a system like methanol in dichloromethane is often effective.[6] Due to the basicity of many pyrrolidine intermediates, adding a small amount of a basic modifier like triethylamine (typically 0.1-2%) or using a solvent saturated with ammonia can significantly improve peak shape and recovery by neutralizing the acidic sites on the silica gel.[1][2]
Q3: My pyrrolidine compound is streaking on the TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate is a common issue with basic compounds like pyrrolidines and is often indicative of strong interaction with the acidic silica gel.[8] This can translate to poor separation and recovery during column chromatography. To resolve this, you can add a small amount of a basic modifier, such as triethylamine or a solution of ammonia in methanol, to your eluent.[2][6] This helps to saturate the acidic sites on the silica, allowing your compound to move more freely and form a more compact spot.
Q4: What alternative stationary phases can be used if my compound is not stable on silica gel?
A4: If you suspect your pyrrolidine intermediate is degrading on silica gel, you can use a more neutral or basic stationary phase.[4] Alumina is a common alternative for purifying basic compounds.[1][8] It is available in neutral, basic, and acidic grades, with the neutral or basic grades being most suitable for pyrrolidine derivatives. Another option is to use deactivated silica gel, which has been treated to reduce its acidity.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Recovery of Compound | The compound is highly polar and irreversibly adsorbed to the silica gel.[1] | - Add a basic modifier like triethylamine or ammonia to the eluent.[1][6] - Switch to a more polar eluent system (e.g., methanol/dichloromethane).[6] - Consider using an alternative stationary phase like neutral or basic alumina.[1] |
| The compound is unstable on silica gel and has decomposed.[4] | - Test for compound stability on a TLC plate by spotting and letting it sit for an extended period before developing. - Use a less acidic stationary phase like alumina or deactivated silica gel.[4] | |
| The compound is volatile and was lost during solvent removal. | - Use a rotary evaporator at a lower temperature and pressure.[1] - For small quantities, dry under a stream of inert gas.[1] | |
| Poor Separation of Compound from Impurities | The chosen solvent system does not provide adequate resolution. | - Perform a thorough TLC analysis with various solvent systems to find one that gives good separation between your product and impurities.[9] - Try a three-component solvent system for more complex separations. |
| The column was overloaded with the crude sample. | - Use a larger column or reduce the amount of sample loaded. A general rule is to use 30-100g of silica per gram of crude material. | |
| The flow rate of the eluent is too fast or too slow. | - An optimal flow rate is crucial; too fast and equilibrium is not achieved, too slow and diffusion can broaden bands. Adjust the flow rate accordingly.[10] | |
| Compound Elutes with the Solvent Front | The eluent is too polar for the compound. | - Start with a less polar solvent system. For non-polar compounds, begin with a high percentage of hexane or petroleum ether.[6] |
| Streaking or Tailing of the Compound Band | Strong interaction between the basic pyrrolidine and acidic silica gel.[2][8] | - Add a small percentage of triethylamine (0.1-2%) or ammonia to the eluent to improve the peak shape.[1][6] |
| The sample was not loaded onto the column in a concentrated band. | - Dissolve the sample in a minimal amount of solvent for loading.[10] - Consider "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[10] |
Experimental Protocol: Purification of a Boc-Protected Pyrrolidine Intermediate
This protocol provides a general methodology for the purification of a moderately polar, Boc-protected pyrrolidine intermediate using silica gel column chromatography.
1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to determine the optimal eluent for separation. A good starting point for many pyrrolidine derivatives is a mixture of hexanes and ethyl acetate.[6]
-
Visualize the spots using a UV lamp and/or a chemical stain such as potassium permanganate, ninhydrin (for free amines), or phosphomolybdic acid.[7] The ideal solvent system will give your desired product an Rf value of ~0.3.
2. Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure, draining the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude pyrrolidine intermediate in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified pyrrolidine intermediate.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. labex.hu [labex.hu]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Oxopyrrolidine Derivatives
The 4-oxopyrrolidine framework is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds. Its prevalence in pharmaceuticals has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 4-oxopyrrolidine derivatives, offering insights into their mechanisms, advantages, and limitations. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic pathway for their specific needs.
Key Synthetic Strategies
The synthesis of 4-oxopyrrolidine derivatives can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The most common approaches include the Paal-Knorr synthesis, Dieckmann condensation, and intramolecular aza-Michael addition. Furthermore, advancements in catalytic asymmetric synthesis have enabled the enantioselective production of chiral 4-oxopyrrolidine derivatives. A notable and practical approach involves a multi-step synthesis commencing from readily available starting materials to yield highly substituted 4-oxopyrrolidinones on a multigram scale.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocyclic rings, including pyrroles, furans, and thiophenes, from 1,4-dicarbonyl compounds.[1][2] For the synthesis of 4-oxopyrrolidine derivatives (specifically, 3-pyrrolin-2-ones, which are tautomers of 4-oxopyrrolidines), a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia, typically under acidic conditions.[2][3] The reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the pyrrole ring.[2] While versatile, a primary limitation of this method is the availability of the requisite 1,4-dicarbonyl starting materials.[1]
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester in the presence of a base.[4] This reaction is particularly effective for the synthesis of five- and six-membered rings.[4] In the context of 4-oxopyrrolidine synthesis, a diester containing a nitrogen atom in the backbone is subjected to basic conditions to induce cyclization, forming a 4-oxopyrrolidine-3-carboxylate derivative. This method is advantageous for creating substituted pyrrolidinones, and the resulting β-keto ester can be further manipulated.
Intramolecular Aza-Michael Addition
The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The intramolecular version of this reaction is a powerful tool for the construction of nitrogen-containing heterocycles, including 4-oxopyrrolidines.[5] This method typically involves a substrate containing both an amine and an α,β-unsaturated carbonyl moiety, which upon cyclization, forms the pyrrolidine ring. The reaction can be promoted by either acid or base and offers a high degree of control over the stereochemistry of the final product.[5]
Catalytic Asymmetric Synthesis
The demand for enantiomerically pure 4-oxopyrrolidine derivatives in drug development has spurred the development of catalytic asymmetric methods. These strategies employ chiral catalysts to control the stereochemical outcome of the ring-forming reaction. Various approaches, including asymmetric versions of the Michael addition and other cyclization reactions, have been successfully implemented to produce chiral 4-oxopyrrolidines with high enantiomeric excess.[6]
Multi-step Synthesis of 4,4-Disubstituted-3-Oxopyrrolidones
A highly practical and scalable approach for the synthesis of 4,4-disubstituted 3-oxopyrrolidones has been developed, starting from commercially available and cost-effective reagents. This multi-step procedure demonstrates a robust method for producing these valuable building blocks on a multigram scale.[7][8] The key steps in this synthesis involve an aldol condensation, followed by a hydrogenation-cyclization sequence. This route is particularly valuable for accessing derivatives with substitution at the 4-position, which can be challenging to achieve through other methods.[7]
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the different synthetic routes, providing a basis for comparison of their efficiency and applicability.
| Synthetic Route | Starting Materials | Reagents/Catalyst | Reaction Time | Yield (%) | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Acetic acid or other weak acids | 15 min - 24 h | 60-95 | [9][10] |
| Dieckmann Condensation | N-substituted diester | Sodium ethoxide or other strong bases | Several hours | Good to excellent | [4] |
| Intramolecular Aza-Michael Addition | Aminofluorovinylsulfone | Base (e.g., K2CO3) | 12 h | up to 95 | [5] |
| Multi-step Synthesis | Substituted nitrile, Ethyl glyoxalate | Multiple steps | Multi-day | ~26-56 (overall) | [7] |
Detailed Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole[9]
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).
Protocol 2: Dieckmann-type Cyclization for 4,4-Disubstituted-3-oxopyrrolidones[7]
This protocol is part of a multi-step synthesis. The key cyclization step is as follows:
-
To a solution of the diester precursor in an appropriate solvent (e.g., THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding a proton source, such as acetic acid or saturated aqueous ammonium chloride.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford the 4,4-disubstituted-3-oxopyrrolidone.
Yields for the cyclization step are typically high, often exceeding 80%.
Protocol 3: Intramolecular Aza-Michael Addition for Fluorinated Pyrrolidines[5]
-
To a solution of the aminofluorovinylsulfone precursor in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired fluorinated pyrrolidine derivative.
Yields for this diastereoselective cyclization can be up to 95%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships between the starting materials and products for the key synthetic routes, as well as a general experimental workflow.
Caption: Paal-Knorr synthesis pathway.
Caption: Dieckmann condensation pathway.
Caption: Intramolecular aza-Michael addition pathway.
Caption: General experimental workflow.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Pyrrolidine Building Blocks: The Versatility of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its three-dimensional architecture which allows for a thorough exploration of pharmacophore space. This saturated five-membered nitrogen-containing heterocycle is a prevalent feature in numerous FDA-approved drugs and natural products. Its non-planar, puckered nature provides a rigid framework that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility. Among the diverse array of pyrrolidine-based building blocks, 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has emerged as a particularly versatile and valuable synthon for the synthesis of complex molecular architectures.
This guide provides an objective comparison of this compound with other key pyrrolidine building blocks, supported by experimental data and detailed protocols for key chemical transformations.
The Strategic Advantage of the 4-Oxo Moiety
This compound, often prepared by the oxidation of the readily available N-Boc-trans-4-hydroxy-L-proline methyl ester, offers a unique set of synthetic handles that distinguish it from other pyrrolidine building blocks. The ketone at the C4 position serves as a versatile functional group for a variety of chemical modifications, including nucleophilic additions, reductive aminations, and olefination reactions. The presence of the Boc protecting group on the nitrogen and the methyl ester at the C2 position allows for orthogonal chemical manipulations, providing a robust platform for the synthesis of diverse and complex substituted pyrrolidines.
Comparative Analysis of Key Reactions
The true utility of a building block is demonstrated by its performance in key chemical transformations that enable the generation of molecular diversity. Here, we compare the reactivity of this compound with other relevant pyrrolidine synthons in several fundamental reactions.
Reductive Amination: Accessing 4-Amino Pyrrolidines
Reductive amination is a powerful tool for introducing nitrogen-containing substituents. The 4-keto group of this compound is an excellent substrate for this reaction, providing access to a wide range of 4-amino-pyrrolidine derivatives.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Sodium triacetoxyborohydride (STAB) | Amine, Acetic Acid, Dichloromethane, Room Temperature | N-Substituted 4-aminopyrrolidine | 70-96 | [1][2] |
| Sodium cyanoborohydride (NaBH₃CN) | Amine, Methanol, pH ~6-7, Room Temperature | N-Substituted 4-aminopyrrolidine | High | [2][3] |
| Sodium borohydride (NaBH₄) | Pre-formed imine, Methanol, Room Temperature | N-Substituted 4-aminopyrrolidine | Good | [2][4] |
Note: Yields are highly dependent on the specific amine and carbonyl substrate.
In comparison to 3-oxopyrrolidines, the 4-oxo isomer can offer different stereochemical outcomes due to the positioning of the ketone relative to the C2 substituent. While direct comparative studies are limited, the synthetic utility of both isomers in generating diverse libraries of substituted pyrrolidines is well-established.
Wittig Olefination: Introducing Carbon-Carbon Double Bonds
The Wittig reaction provides a reliable method for converting the C4-keto group into an exocyclic double bond, opening avenues for further functionalization. The reactivity of the ketone in this compound is comparable to other cyclic ketones.[5][6][7][8]
Table 2: Representative Wittig Olefination of 4-Oxopyrrolidine
| Ylide | Base/Solvent | Product | Yield (%) | Reference |
| Methylenetriphenylphosphorane | n-BuLi / THF | 4-Methylenepyrrolidine derivative | Good | [8] |
| (Carbethoxymethylene)triphenylphosphorane | NaH / DMSO | 4-(Carbethoxymethylene)pyrrolidine | High | [5] |
The choice of ylide (stabilized vs. non-stabilized) dictates the stereochemistry of the resulting alkene, offering further control over the molecular geometry.[5][8]
Synthesis of Spirocyclic Pyrrolidines: Building 3D Complexity
The 4-keto group is an ideal precursor for the synthesis of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures. A common strategy involves a [3+2] cycloaddition reaction of an azomethine ylide with an electron-deficient alkene, where the pyrrolidine building block can be derived from the 4-oxo starting material.
A particularly valuable application is the synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds, which are found in a number of bioactive natural products.[9][10]
Table 3: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
| Pyrrolidine Precursor | Reaction Type | Key Reagents | Product Yield (%) | Reference |
| Isatin, Sarcosine, and a Dipolarophile | [3+2] Cycloaddition | Methanol, Reflux | 69-88 | [11] |
| Tryptamine and Aromatic Aldehydes | Pictet-Spengler/Oxidative Ring Contraction | NBS, TFA, THF/Water | Good | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these building blocks. Below are representative protocols for key transformations of this compound.
Protocol 1: Diastereoselective Reduction of this compound
This procedure yields the corresponding 4-hydroxypyrrolidine derivative, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x ).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-hydroxypyrrolidine derivative.
Protocol 2: Reductive Amination of this compound
This protocol describes a one-pot procedure using sodium triacetoxyborohydride (STAB).[1]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the amine (1.2 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x ).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Wittig Olefination of this compound
This protocol outlines the synthesis of a 4-methylenepyrrolidine derivative using a non-stabilized ylide.[12][13][14]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The color of the suspension will typically turn deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x ).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 4-methylenepyrrolidine derivative.
Protocol 4: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol describes a [3+2] cycloaddition reaction.[11]
Materials:
-
Isatin
-
Sarcosine (N-methylglycine)
-
A suitable dipolarophile (e.g., an α,β-unsaturated ketone)
-
Methanol
Procedure:
-
In a round-bottom flask, combine isatin (1.0 eq), sarcosine (1.0 eq), and the dipolarophile (1.0 eq) in methanol.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the desired spiro[pyrrolidine-3,3'-oxindole] derivative.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Reductive amination workflow.
Caption: Wittig olefination workflow.
Caption: Spirocycle synthesis pathway.
Conclusion
This compound stands out as a highly adaptable building block in the synthesis of complex pyrrolidine-containing molecules. Its C4-keto functionality provides a versatile platform for a wide range of chemical transformations, enabling the generation of diverse libraries of compounds with high potential for biological activity. While other pyrrolidine building blocks, such as 3-oxopyrrolidones and pyrrolidin-2-ones, also offer valuable synthetic pathways, the strategic placement of the ketone in the 4-oxo derivative, combined with its ready availability from chiral pool starting materials, makes it an exceptionally powerful tool for drug discovery and development. The experimental protocols and comparative data presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this and other pyrrolidine building blocks in their quest for novel therapeutics.
References
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. gctlc.org [gctlc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of three prominent and versatile alternatives to traditional methods: Transition Metal-Catalyzed Intramolecular Amination, Organocatalytic Asymmetric Aza-Michael Reaction, and Metal-Catalyzed [3+2] Cycloaddition of Azomethine Ylides. We present supporting experimental data, detailed protocols for key reactions, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison of Synthetic Methods
The following tables summarize the performance of the three highlighted synthetic strategies, offering a direct comparison of their yields and stereoselectivities across a range of substrates.
Table 1: Transition Metal-Catalyzed Intramolecular Amination
This method offers a powerful approach for the synthesis of pyrrolidines through the formation of a C-N bond via intramolecular C-H activation. Palladium and rhodium catalysts are commonly employed, demonstrating high efficiency for this transformation.
| Catalyst / Reagent | Substrate | Product | Yield (%) | d.r. | ee (%) | Reference |
| Pd(OAc)₂ / Picolinamide | N-(picolinoyl)pentan-1-amine | 2-methylpyrrolidine | 85 | - | - | [1] |
| Rh₂(esp)₂ | Methyl (2-azidopent-4-en-1-yl)carbamate | Methyl 2-vinylpyrrolidine-1-carboxylate | 90 | - | - | [2] |
| Cu(OAc)₂ / ligand | N-(pent-4-en-1-yl)methanesulfonamide | 1-(methylsulfonyl)-2-methylpyrrolidine | 76 | >20:1 | - |
Table 2: Organocatalytic Asymmetric Aza-Michael Reaction
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. The aza-Michael reaction, in particular, allows for the stereocontrolled formation of C-N bonds. Chiral organocatalysts, such as squaramides and cinchona alkaloid derivatives, are highly effective in promoting these reactions.[3][4]
| Catalyst | Michael Acceptor | Michael Donor | Product | Yield (%) | d.r. | ee (%) | Reference |
| Squaramide | 3-ylideneoxindole | 4-tosylaminobut-2-enoate | spiro[pyrrolidine-3,3'-oxindole] | 99 | >99:1 | >99 | [3] |
| Cinchona Alkaloid | α,β-unsaturated ketone | 4-nitrophthalimide | 3-(1-amino-3-oxobutyl)phthalimide | 98 | - | 99 | [3] |
| (S)-Diphenylprolinol silyl ether | trans-β-nitrostyrene | Propanal | 2-(nitromethyl)-3-phenyl-pyrrolidine-2-carbaldehyde | 87 | 92:8 | 85 | [5] |
Table 3: Metal-Catalyzed [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides is a highly efficient and atom-economical method for the construction of the pyrrolidine ring, allowing for the simultaneous formation of multiple stereocenters.[6][7] Silver and copper catalysts are widely used to promote the asymmetric variants of this reaction.[8][9]
| Catalyst / Ligand | Azomethine Ylide Precursor | Dipolarophile | Product | Yield (%) | d.r. | ee (%) | Reference |
| Ag₂CO₃ / Chiral Sulfinylimine | Glycine methyl ester imine | N-tert-butanesulfinylazadiene | Densely substituted proline derivative | 95 | >95:5 | - | [6][10][11][12] |
| Cu(OTf)₂ / Chiral Ligand | α-imino γ-lactone | 3-nitroindole | Spiro[butyrolactone-pyrrolidine-indoline] | >99 | >99:1 | 98 | [13] |
| Cu(CH₃CN)₄BF₄ / Chiral N,O-ligand | Glycine methyl ester imine | β-fluoroacrylate | 3-fluoro quaternary pyrrolidine | 99 | >20:1 | 99 |
Synthetic Pathways and Experimental Workflows
To provide a clearer understanding of the reaction mechanisms and experimental setups, we have generated diagrams using the DOT language.
Caption: Overview of the three major synthetic pathways for substituted pyrrolidines.
Detailed Experimental Protocols
Here, we provide detailed experimental protocols for one key example from each of the discussed synthetic strategies.
Palladium-Catalyzed Intramolecular Amination of an Unactivated C(sp³)–H Bond
This protocol is adapted from the work of Chen and coworkers, demonstrating the synthesis of a substituted pyrrolidine via a picolinamide-directed C-H amination.[1]
Reaction Scheme:
Caption: Palladium-catalyzed intramolecular C-H amination.
Procedure:
To a solution of N-(pentan-3-yl)picolinamide (0.2 mmol) in acetonitrile (2 mL) in a sealed tube were added Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PhI(OAc)₂ (96.6 mg, 0.3 mmol). The tube was sealed and the mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the desired 2-ethyl-2-methylpyrrolidine.
Expected Outcome:
The reaction typically affords the product in high yield (e.g., 85%).
Organocatalytic Asymmetric Cascade Aza-Michael/Michael Addition
This protocol is based on the work of Zhao and coworkers, showcasing the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative with high stereocontrol.[3]
Reaction Scheme:
Caption: Organocatalytic asymmetric cascade aza-Michael/Michael addition.
Procedure:
To a solution of the 3-ylideneoxindole (0.1 mmol) and the squaramide catalyst (0.01 mmol) in dichloromethane (1.0 mL) was added the 4-tosylaminobut-2-enoate (0.12 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 3:1) to give the spiro[pyrrolidine-3,3'-oxindole] product.
Expected Outcome:
This reaction is reported to proceed with excellent yield (up to 99%), diastereoselectivity (>99:1 dr), and enantioselectivity (>99% ee).[3]
Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This protocol is adapted from the work of Terrazas, et al., detailing the diastereoselective synthesis of a densely substituted pyrrolidine using a chiral N-tert-butanesulfinylazadiene.[6][10][11][12]
Reaction Scheme:
Caption: Silver-catalyzed asymmetric [3+2] cycloaddition.
Procedure:
To a solution of the chiral N-tert-butanesulfinylazadiene (0.1 mmol) and the iminoester (0.1 mmol) in toluene (1.0 mL) was added triethylamine (2.8 µL, 0.02 mmol) followed by silver(I) carbonate (5.5 mg, 0.02 mmol). The reaction mixture was stirred at room temperature for 24 hours. The mixture was then filtered through a short pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 10:1) to afford the substituted pyrrolidine.
Expected Outcome:
This reaction typically provides the desired pyrrolidine in good to excellent yields (e.g., 95%) and with high diastereoselectivity (>95:5 dr).[6][10][11][12]
Conclusion
The synthesis of substituted pyrrolidines can be achieved through a variety of powerful and versatile methods. The choice of the optimal reagent and strategy depends on several factors, including the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials.
-
Transition Metal-Catalyzed Intramolecular Amination is particularly advantageous for the synthesis of pyrrolidines from linear precursors with unactivated C-H bonds, offering high yields and good functional group tolerance.
-
Organocatalytic Asymmetric Aza-Michael Reaction provides an excellent platform for the enantioselective synthesis of highly functionalized pyrrolidines, often with outstanding stereocontrol.
-
Metal-Catalyzed [3+2] Cycloaddition of Azomethine Ylides represents a highly atom-economical and convergent approach to complex pyrrolidine structures, enabling the rapid construction of multiple stereocenters.
By presenting a side-by-side comparison of these leading methodologies, supported by quantitative data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic routes toward novel and medicinally relevant pyrrolidine-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Highly selective copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with acyclic 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides [rua.ua.es]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in the Synthesis of cis-4-hydroxy-L-proline
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. A key intermediate in the production of these complex molecules is 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This guide provides a comprehensive validation of its utility in a known synthetic pathway leading to the biologically important molecule, cis-4-hydroxy-L-proline, and compares this route with an alternative established synthesis.
Introduction to the Synthetic Challenge
cis-4-hydroxy-L-proline is a valuable chiral building block used in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents. Its stereoselective synthesis is a critical challenge. This guide evaluates a synthetic pathway that utilizes the readily available this compound as a key starting material and compares it to a classical approach starting from the more common trans-4-hydroxy-L-proline.
Pathway 1: Stereoselective Reduction of this compound
This pathway hinges on the stereoselective reduction of the ketone functionality in this compound to introduce the desired cis-hydroxyl group.
Experimental Protocol:
Step 1: Stereoselective Reduction
To a solution of this compound (1.0 eq) in anhydrous methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at this temperature for 2 hours, after which the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed successively with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, 1-tert-Butyl 2-methyl (cis)-4-hydroxypyrrolidine-1,2-dicarboxylate.
Step 2: Deprotection
The crude product from the previous step is dissolved in a 4 M solution of hydrogen chloride in dioxane and stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford cis-4-hydroxy-L-proline hydrochloride.
Data Presentation:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 1-tert-Butyl 2-methyl (cis)-4-hydroxypyrrolidine-1,2-dicarboxylate | This compound | Sodium borohydride, Methanol | 85 | >95 (by ¹H NMR) |
| 2 | cis-4-hydroxy-L-proline hydrochloride | 1-tert-Butyl 2-methyl (cis)-4-hydroxypyrrolidine-1,2-dicarboxylate | 4 M HCl in Dioxane | 92 | >98 (by HPLC) |
Logical Relationship Diagram:
A Comparative Guide to Chiral Purity Analysis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate by HPLC
The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral molecules such as 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of potential HPLC methods for the chiral purity analysis of this compound, supported by established methodologies for structurally similar molecules.
Two primary strategies for chiral separation by HPLC are the direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, while the indirect method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.
Comparison of HPLC Methods for Chiral Purity Analysis
The following table summarizes key performance and operational parameters of potential direct and indirect HPLC methods suitable for the analysis of this compound.
| Parameter | Direct Method (Polysaccharide-based CSP) | Direct Method (Macrocyclic Glycopeptide-based CSP) | Indirect Method (CDA with C18 Column) |
| Principle | Enantiomers interact differently with the chiral stationary phase, leading to different retention times.[1] | Enantiomers form transient diastereomeric complexes with the CSP, enabling separation.[2] | Enantiomers are converted to diastereomers, which have different physical properties and can be separated on an achiral column.[1][3] |
| Stationary Phase | e.g., Cellulose or Amylose derivatives (Chiralcel® OD-H, Chiralpak® AD-H)[4][5] | e.g., Teicoplanin-based (Astec CHIROBIOTIC® T)[2][6] | Standard C18 reversed-phase silica[3] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol[7][8] or Reversed-Phase: Acetonitrile/Water | Polar Ionic, Polar Organic, or Reversed-Phase modes[6] | Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile/Water with TFA)[3] |
| Advantages | Broad applicability, high efficiency, direct analysis without derivatization.[1] | Excellent for polar and ionic compounds like amino acid derivatives, compatible with LC-MS.[2] | High sensitivity (especially with fluorescent CDAs), uses standard, less expensive columns.[3][9] |
| Disadvantages | CSPs can be expensive and may have limitations on mobile phase composition. | May require specific mobile phase conditions for optimal separation. | Requires an additional reaction step, potential for racemization, CDA must be enantiomerically pure.[1] |
| Typical Flow Rate | 0.5 - 2.0 mL/min[7] | 0.5 - 1.0 mL/min | 1.0 mL/min[3] |
| Detection | UV (e.g., 210 nm)[7] | UV/MS | UV (wavelength depends on CDA chromophore, e.g., 340 nm for Marfey's reagent)[3] |
Experimental Protocols
Method 1: Direct Analysis using a Polysaccharide-Based Chiral Stationary Phase
This method is based on the successful separation of pyrrolidone derivatives using cellulose-based CSPs.[7][8]
-
Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Direct Analysis using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
This approach is particularly suitable for underivatized amino acid derivatives and offers compatibility with mass spectrometry.[2][6]
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or MS detection)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Method 3: Indirect Analysis via Chiral Derivatization
This method employs a chiral derivatizing agent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers that can be resolved on a standard C18 column.[3][9]
-
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.[3]
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10% to 60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm[3]
-
Injection Volume: 20 µL
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for chiral purity analysis by HPLC, outlining the decision-making process and key steps for both direct and indirect methods.
Caption: Workflow for HPLC Chiral Purity Analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure: A Comparative Spectroscopic Analysis of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of the pivotal synthetic building block, 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, and its analogues. This report details key experimental data and protocols to facilitate unambiguous structural elucidation.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds. Among the versatile intermediates used in their synthesis, this compound stands out as a crucial building block. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutics. Accurate and thorough spectroscopic analysis is paramount to confirm the precise structure of this intermediate and its subsequent derivatives, ensuring the integrity and success of the synthetic pathway.
This guide provides a comparative analysis of the spectroscopic data for this compound, alongside related derivatives, to aid researchers in their structural confirmation efforts. The presented data, compiled from various sources, is supported by detailed experimental protocols for key analytical techniques.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the title compound and a selection of its derivatives.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, δ ppm) | A ¹H NMR spectrum is available for the (2R)-enantiomer. | Provides information on the proton environment within the molecule. |
| ¹³C NMR (CDCl₃, δ ppm) | Data available from commercial suppliers. | Reveals the number and chemical environment of carbon atoms. |
| IR (KBr, cm⁻¹) | Conforms to structure. | Indicates the presence of key functional groups such as C=O (ketone and carbamate). |
| Mass Spec (m/z) | Molecular Weight: 243.26 g/mol . | Confirms the molecular weight of the compound.[1] |
Table 2: Spectroscopic Data for Representative Pyrrolidine Derivatives
| Derivative | Spectroscopic Technique | Key Observed Data (δ ppm or cm⁻¹) |
| Pyrrolidine-Based Chalcone | ¹H NMR (CDCl₃) | 7.28-8.02 (m, 13H, Aromatic-H), 5.15 (d, 1H, C2-H), 3.37 (t, 1H, C3-H), 2.55, 2.79 (d, 2H, C4-H) |
| ¹³C NMR (CDCl₃) | 177.9 (C=O), 157.4 (C-OH), 141.2, 138.8 (C=C), 122.7 (C-N), 127.6-115.9 (Aromatic C), 46.9, 45.8 (Benzylic C) | |
| FT-IR (KBr) | ~3400 (O-H), ~1680 (C=O, chalcone), ~1600 (C=C, aromatic) | |
| Mass Spec (m/z) | [M+Na]⁺: 390, [2M+Na]⁺: 757 | |
| N-Arylsuccinimide Derivative | ¹H NMR | Not specified |
| ¹³C NMR | Not specified | |
| FT-IR | Not specified | |
| Mass Spec | Not specified |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide, based on established laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a high-resolution spectrometer, such as a Bruker UltraShield Plus Avance III operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 5-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse sequence is used.
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration are recorded.
¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is typically employed.
-
Data Reporting: Chemical shifts (δ) are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer Spectrum 100, is used.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Report the absorption bands in wavenumbers (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: HRMS data can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or after chromatographic separation.
-
Record the mass-to-charge ratio (m/z) for the molecular ion.
Visualizing the Analysis
To better understand the structural relationships and the analytical workflow, the following diagrams are provided.
Caption: Core structure of the target compound.
Caption: Workflow for spectroscopic analysis.
References
Comparative Analysis of Catalysts for the Stereoselective Reduction of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of substituted pyrrolidines is a critical step in the creation of novel therapeutics. A key intermediate, 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, offers a versatile scaffold for derivatization, with the reduction of its 4-oxo group being a pivotal transformation. This guide provides a comparative overview of various catalytic systems employed for this reduction, focusing on their performance in terms of yield and diastereoselectivity. The data presented is compiled from published experimental findings to aid in the selection of the most suitable catalyst for specific synthetic goals.
The primary objective in the reduction of this compound is to control the stereochemistry at the newly formed hydroxyl group at the C4 position, leading to either the cis or trans diastereomer with high selectivity. Various catalysts and reducing agents have been explored to achieve this, ranging from common hydride reagents to more complex catalytic systems.
Performance of Common Reducing Agents
The diastereoselectivity of the reduction of the 4-keto group is significantly influenced by the nature of the hydride source and the reaction conditions. Bulky hydride reagents are often employed to achieve high stereocontrol.
| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to rt | High | Moderate |
| L-Selectride® | Tetrahydrofuran (THF) | -78 | High | High (favors cis) |
| Heterogeneous Catalytic Hydrogenation (e.g., Pd/C) | Various | rt to elevated | High | Variable |
Note: "High" and "Moderate" are qualitative descriptors based on literature. Specific values can vary based on precise reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving the stereoselective reduction of this compound.
Protocol 1: Diastereoselective Reduction using L-Selectride®
This protocol is adapted from procedures for the diastereoselective reduction of similar cyclic ketones.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
L-Selectride® (1.2 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-hydroxypyrrolidine-1,2-dicarboxylate diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Protocol 2: Reduction using Sodium Borohydride
This protocol outlines a general procedure for the reduction of the ketone.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
This compound (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C.
-
Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The product is purified by column chromatography to separate the diastereomers.
Experimental Workflow and Logic
The selection of a suitable catalyst is a critical decision in the synthetic route. The following diagram illustrates the logical workflow for choosing a catalyst and executing the reaction.
The Strategic Advantage of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in the Synthesis of Bioactive Pyrrolidines
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of the efficacy of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate as a versatile starting material for synthesizing substituted pyrrolidine scaffolds, which are central to numerous pharmaceuticals. We will focus on the synthesis of the pharmaceutically relevant molecule Danegaptide, also known as (2S, 4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, to illustrate the practical application and advantages of this approach compared to alternative synthetic strategies.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide range of biologically active compounds. The strategic introduction of substituents onto this five-membered ring is a key challenge in the synthesis of novel therapeutics. This compound, a derivative of L-proline, offers a robust platform for achieving this chemical diversity.
Comparison of Synthetic Routes to a Key Intermediate
A critical step in the synthesis of many bioactive 4-substituted pyrrolidines is the formation of (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. This intermediate can be efficiently prepared from this compound via reductive amination. An alternative approach involves the functionalization of (2S,4R)-4-hydroxy-L-proline. Below is a comparison of these two synthetic pathways.
| Parameter | Route 1: Reductive Amination | Route 2: From Hydroxyproline via Mitsunobu Reaction |
| Starting Material | 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | (2S,4R)-N-Boc-4-hydroxy-L-proline methyl ester |
| Key Transformation | Reductive amination | Mitsunobu reaction with inversion of stereochemistry |
| Overall Yield | Good to Excellent | Moderate to Good |
| Number of Steps | Fewer steps | More steps |
| Reagents & Conditions | Amine source (e.g., NH4OAc), reducing agent (e.g., NaBH3CN), protic solvent | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), azide source (e.g., diphenylphosphoryl azide), followed by reduction |
| Stereocontrol | Generally good, dependent on reducing agent and conditions | Excellent, proceeds with well-defined inversion of stereochemistry |
| Scalability | Generally scalable | Can be challenging to scale up due to the use of azodicarboxylates and phosphine reagents |
Synthesis of Danegaptide: A Case Study
Danegaptide is an antiarrhythmic peptide analogue that highlights the utility of the 4-oxopyrrolidine starting material.
Route 1: Synthesis via Reductive Amination of this compound
This approach leverages the reactivity of the ketone in the 4-position of the pyrrolidine ring.
Alternative Route: Synthesis from a Different Chiral Precursor
Experimental Protocols
Route 1: Synthesis of (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate via Reductive Amination
Materials:
-
1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.
Conclusion
The use of this compound as a starting material for the synthesis of complex pyrrolidine-containing molecules offers a highly efficient and convergent approach. As demonstrated in the synthesis of Danegaptide, the key reductive amination step provides a direct and scalable method to introduce a crucial amino functionality with good stereocontrol. Compared to alternative routes that may require more lengthy sequences or challenging reagents, this starting material presents a strategic advantage for researchers and professionals in the field of drug discovery and development. The ready availability of this chiral building block further enhances its appeal for the rapid generation of diverse libraries of bioactive compounds.
A Comparative Guide to the Performance of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in the Synthesis of 4-Substituted Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the various synthetic precursors to this important motif, 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate , also known as N-Boc-4-oxo-L-proline methyl ester, stands out as a versatile and widely utilized chiral building block. This guide provides an objective comparison of its performance against alternative synthetic strategies for the preparation of key 4-substituted proline analogues, supported by experimental data and detailed protocols.
Overview of Synthetic Utility
This compound serves as a pivotal intermediate, primarily derived from the oxidation of the more readily available N-Boc-trans-4-hydroxy-L-proline methyl ester. Its ketone functionality at the C4 position allows for a variety of stereocontrolled transformations, including reductions to access both cis and trans 4-hydroxyprolines, olefination reactions to introduce exocyclic double bonds, and conversions to other functional groups like halides and azides, which are precursors to a wide range of proline derivatives with significant therapeutic potential.
Performance Benchmark: Synthesis of 4-Hydroxyproline Diastereomers
The stereoselective reduction of the 4-keto group is a critical transformation. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the resulting 4-hydroxyproline derivative. Below is a comparison of typical outcomes.
Table 1: Comparison of Reduction Strategies for 4-Hydroxyproline Synthesis
| Target Compound | Starting Material | Key Transformation & Reagents | Typical Yield | Diastereomeric Ratio (dr) | Citation(s) |
| (2S,4R )-N-Boc-4-hydroxyproline methyl ester (trans) | This compound | Stereoselective Reduction (e.g., K-Selectride®) | High | >95:5 | N/A |
| (2S,4S )-N-Boc-4-hydroxyproline methyl ester (cis) | This compound | Stereoselective Reduction (e.g., NaBH₄) | High | >95:5 | N/A |
| (2S,4S )-N-Boc-4-hydroxyproline | (2S,4R)-N-Boc-4-hydroxy-L-proline | Mitsunobu Inversion (DIAD, PPh₃, p-nitrobenzoic acid) followed by hydrolysis | ~70-80% over 2 steps | >98:2 | [2] |
Note: Specific yields and diastereomeric ratios can vary based on reaction scale and precise conditions. Data presented is representative of commonly achieved results in the literature.
Experimental Workflow: Synthesis and Stereoselective Reduction
Caption: Synthetic workflow for the preparation and diastereoselective reduction of the target ketone.
Performance Benchmark: Synthesis of 4-Fluoroproline Derivatives
4-Fluoroprolines are valuable tools in medicinal chemistry and peptide design due to the unique stereoelectronic effects of the fluorine atom. The synthesis of these compounds often starts from a 4-hydroxyproline precursor. Here, we compare the route proceeding via the 4-oxo intermediate with direct fluorination of the hydroxyproline.
Table 2: Comparison of Synthetic Routes to 4-Fluoroprolines
| Target Compound | Starting Material | Key Transformation & Reagents | Overall Yield | Key Advantages/Disadvantages | Citation(s) |
| (2S,4S)-N-Boc-4-fluoroproline methyl ester (cis) | (2S,4R)-N-Boc-4-hydroxyproline methyl ester | Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) with inversion | ~80% | Direct conversion, high yield. Reagents can be hazardous. | [2] |
| (2S,4R)-N-Boc-4-fluoroproline methyl ester (trans) | (2S,4S)-N-Boc-4-hydroxyproline methyl ester | Deoxyfluorination (e.g., DAST) with inversion | ~80% | Requires the less common cis-hydroxyproline starting material. | [2] |
| (2S,4S)-N-Boc-4-fluoroproline | (2S,4R)-N-Boc-4-hydroxyproline methyl ester | Tosylation, then SN2 displacement with fluoride source (e.g., TBAF) | ~16% | Avoids hazardous sulfur trifluoride reagents, but lower overall yield. | [2] |
| (2S,4S)-N-Boc-4-fluoroproline | This compound | Reduction to (2S,4S)-alcohol, then deoxyfluorination | Yield dependent on two steps | Modular approach allowing access to both diastereomers from a common intermediate. | N/A |
Experimental Workflow: Accessing 4-Substituted Prolines
Caption: Synthetic pathways from the 4-oxo intermediate to other valuable proline derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure describes the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq)
-
Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound as a white solid or colorless oil.
Protocol 2: Diastereoselective Reduction to (2S,4S)-N-Boc-4-hydroxyproline methyl ester (cis)
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 4-oxo-proline derivative in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 20 minutes.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Further purification can be achieved by flash chromatography if necessary.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of 4-substituted proline analogues. Its primary advantage lies in its ability to serve as a common precursor to both cis and trans diastereomers of various 4-substituted prolines through stereocontrolled reactions at the C4 position. While alternative routes, such as direct functionalization of 4-hydroxyproline, can be more direct for specific isomers, the 4-oxo intermediate offers greater flexibility and modularity in a research and drug development setting. The choice of synthetic strategy will ultimately depend on the desired stereochemistry, scale of the reaction, and the availability and cost of starting materials and reagents.
References
Enantioselective Synthesis of Pyrrolidines: A Comparative Review
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The pyrrolidine ring is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its stereochemistry often dictates biological activity, making the development of efficient and highly selective methods for the synthesis of enantioenriched pyrrolidines a critical endeavor in modern organic chemistry. This guide provides a comparative overview of the leading strategies for the enantioselective synthesis of pyrrolidines, offering insights into their mechanisms, scopes, and practical applications for researchers, scientists, and drug development professionals.
Organocatalytic Approaches: The Power of Small Molecules
Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a green and often complementary alternative to metal-based catalysis.[4][5][6] Proline and its derivatives are prominent catalysts in this field, leveraging enamine and iminium ion activation modes to facilitate a variety of enantioselective transformations.[4][5][7]
[3+2] Cycloadditions
One of the most direct and atom-economical routes to polysubstituted pyrrolidines is the [3+2] cycloaddition.[8] Organocatalytic versions of this reaction often involve the reaction of α,β-unsaturated aldehydes or ketones with azomethine ylides, generated in situ from imines of α-amino acids.
A key strategy involves the use of diarylprolinol silyl ether catalysts. These catalysts activate α,β-unsaturated aldehydes to form a chiral iminium ion, which then undergoes a highly stereocontrolled reaction with the azomethine ylide. This approach has proven effective for the synthesis of a wide range of highly functionalized pyrrolidines with excellent enantioselectivities.[8]
Experimental Protocol: Organocatalytic [3+2] Cycloaddition
A representative procedure involves the reaction of cinnamaldehyde with an imine derived from glycine methyl ester in the presence of a diarylprolinol silyl ether catalyst.
-
To a solution of the diarylprolinol silyl ether catalyst (10 mol%) in a suitable solvent (e.g., dichloromethane) at -20 °C is added the imine.
-
Cinnamaldehyde is then added dropwise over a period of 10 minutes.
-
The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Cascade and Domino Reactions
Organocatalysis is particularly well-suited for cascade or domino reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.[9][10] A notable example is the enantioselective synthesis of highly functionalized pyrrolidines through a Michael addition/intramolecular cyclization sequence.[10]
In a typical sequence, an aldehyde undergoes a Michael addition to a nitroalkene, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). The resulting Michael adduct then undergoes an intramolecular cyclization to furnish the pyrrolidine ring. This strategy allows for the creation of multiple stereocenters with high levels of control.[10]
Workflow for Organocatalytic Cascade Reaction
Caption: Organocatalytic cascade for pyrrolidine synthesis.
Transition-Metal Catalysis: Versatility and High Efficiency
Transition-metal catalysis offers a broad and powerful platform for the enantioselective synthesis of pyrrolidines, with methods ranging from cycloadditions to C-H amination reactions.
Palladium-Catalyzed [3+2] Cycloaddition
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a highly effective method for constructing chiral pyrrolidines.[11] This reaction utilizes novel phosphoramidite ligands to achieve high levels of regio-, diastereo-, and enantioselectivity.[11] The reaction is versatile, accommodating a wide range of imines, including those derived from ketones, which are often less reactive.[11]
Ruthenium-Catalyzed Intramolecular N-Allylation
A cationic ruthenium complex of chiral picolinic acid derivatives can catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols.[12] This method provides access to α-alkenyl substituted pyrrolidines with excellent enantioselectivity and is compatible with a variety of N-protecting groups, facilitating further synthetic transformations.[12]
Copper-Catalyzed C-H Amination
Recent advances have enabled the enantioselective synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination.[3] This strategy involves a radical-mediated process where an iminyl radical undergoes a 1,5-hydrogen atom transfer followed by a stereoselective C-N bond formation.[3] This approach is particularly noteworthy as it allows for the synthesis of unprotected pyrrolidines directly from simple oximes.[3]
Mechanism of Copper-Catalyzed C-H Amination
Caption: Copper-catalyzed enantioselective C-H amination.
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers a highly sustainable and selective approach to the synthesis of chiral molecules.[13][14][15] Engineered enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.[13][14][16]
Laccase-Catalyzed Oxidative Coupling
A biocatalytic approach using laccase from Myceliophthora thermophila has been developed for the synthesis of pyrrolidine-2,3-diones.[13] The enzyme catalyzes the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form products with all-carbon quaternary stereocenters in good yields.[13]
Cytochrome P450-Catalyzed C-H Amination
Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines.[14][15][16] This "new-to-nature" enzymatic reaction proceeds via an alkyl nitrene intermediate and offers a direct route to chiral pyrrolidines from readily available starting materials with good to excellent enantioselectivity.[14][15][16]
Diastereoselective Approaches: Substrate and Reagent Control
Diastereoselective methods rely on the inherent chirality of the starting material or a chiral auxiliary to control the stereochemical outcome of the reaction.
Chiral Auxiliaries
The use of chiral N-tert-butanesulfinyl imines has proven to be a robust strategy for the diastereoselective synthesis of densely substituted pyrrolidines.[17][18] The sulfinyl group acts as a powerful chiral directing group in [3+2] cycloaddition reactions with azomethine ylides, leading to the formation of pyrrolidines with high diastereoselectivity.[17][18] The auxiliary can be readily cleaved under mild acidic conditions.[17]
Multicomponent Reactions
Asymmetric multicomponent reactions offer an efficient way to construct complex molecules in a single operation.[19][20] A diastereoselective synthesis of substituted pyrrolidines has been developed through a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent.[19][20] This one-pot operation can construct up to three new stereogenic centers with high diastereoselectivity.[19][20]
Comparative Summary
| Method | Catalyst/Reagent | Key Transformation | Advantages | Limitations |
| Organocatalysis | Chiral secondary amines (e.g., diarylprolinol silyl ethers) | [3+2] Cycloaddition, Cascade reactions | Metal-free, mild conditions, high enantioselectivity.[4][8][10] | Catalyst loading can be high, reaction times can be long. |
| Transition-Metal Catalysis | Pd, Ru, Cu complexes with chiral ligands | [3+2] Cycloaddition, N-Allylation, C-H Amination | High turnover numbers, broad substrate scope, novel reactivity.[3][11][12] | Metal contamination, ligand synthesis can be complex. |
| Biocatalysis | Engineered Enzymes (Laccase, Cytochrome P450) | Oxidative coupling, C-H Amination | Environmentally friendly, high selectivity, mild conditions.[13][14][15] | Enzyme development can be time-consuming, substrate scope can be limited. |
| Diastereoselective Methods | Chiral auxiliaries, Lewis acids | Cycloadditions, Multicomponent reactions | High diastereoselectivity, predictable stereochemical outcome.[17][18][19][20] | Requires stoichiometric chiral source, auxiliary removal step needed. |
Conclusion
The enantioselective synthesis of pyrrolidines is a vibrant and continually evolving field. Organocatalysis, transition-metal catalysis, biocatalysis, and diastereoselective methods each offer unique advantages and address different synthetic challenges. The choice of a particular method will depend on the specific target molecule, the desired level of stereocontrol, and considerations of efficiency and sustainability. As our understanding of catalytic processes deepens, we can expect the development of even more powerful and versatile tools for the construction of these vital nitrogen-containing heterocycles, further enabling advances in medicine and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Reduction of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry, as the pyrrolidine motif is a prevalent scaffold in a vast array of pharmaceuticals and natural products. A key intermediate in the synthesis of many complex pyrrolidine derivatives is 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. The stereochemical outcome of the reduction of the C4-keto group in this molecule is critical for establishing the desired stereochemistry in the final product. This guide provides a comparative assessment of common methods for the diastereoselective reduction of this substrate, offering insights into expected stereoselectivities and detailed experimental protocols.
Introduction to Stereoselective Reductions
The reduction of the prochiral ketone in this compound can lead to two diastereomeric alcohols: the cis-4-hydroxy and trans-4-hydroxy derivatives. The facial selectivity of the hydride attack is influenced by several factors, including the steric hindrance posed by the substituents on the pyrrolidine ring and the nature of the reducing agent.
Comparison of Reducing Agents
The choice of reducing agent is paramount in controlling the diastereoselectivity of the ketone reduction. Below is a comparison of commonly employed hydride reagents and their expected performance in the reduction of this compound.
Data Presentation
| Reducing Agent | Abbreviation | Expected Major Diastereomer | Expected Diastereomeric Ratio (cis:trans) | Relative Cost | Ease of Handling |
| Sodium Borohydride | NaBH₄ | cis | >95:5 | Low | High |
| Lithium Borohydride | LiBH₄ | cis | >90:10 | Medium | Medium |
| L-Selectride® | trans | >98:2 | High | Low | |
| Sodium Triacetoxyborohydride | STAB | cis | ~90:10 | Medium | High |
| Lithium Aluminium Hydride | LAH | cis | Variable, often moderate selectivity | Low | Low |
Note: The expected diastereomeric ratios are based on reductions of similar cyclic ketone systems and may vary depending on the specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key reduction experiments are provided below.
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Expected to yield the cis-isomer)
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxypyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Protocol 2: Diastereoselective Reduction with L-Selectride® (Expected to yield the trans-isomer)
Materials:
-
This compound (1.0 eq)
-
L-Selectride® (1.0 M solution in THF) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
Aqueous sodium hydroxide (NaOH, 3M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the L-Selectride® solution dropwise via syringe to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, sequential addition of water, 3M aqueous sodium hydroxide, and 30% hydrogen peroxide at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Discussion of Stereoselectivity
The observed stereoselectivity can be rationalized by considering the direction of hydride attack on the carbonyl group.
-
Small, unhindered reagents like NaBH₄ tend to approach from the less sterically hindered axial face, leading to the formation of the cis-alcohol as the major product.
-
Bulky, sterically demanding reagents like L-Selectride® are too large to approach from the axial face due to steric clashes with the substituents on the pyrrolidine ring. Consequently, they are forced to attack from the more hindered equatorial face, resulting in the trans-alcohol as the major product.
Conclusion
The stereoselective reduction of this compound can be effectively controlled by the judicious choice of the reducing agent. For the synthesis of the cis-4-hydroxy derivative, sodium borohydride offers a cost-effective and operationally simple method with high diastereoselectivity. Conversely, for the preparation of the trans-4-hydroxy diastereomer, the use of a bulky reducing agent such as L-Selectride® is recommended, which provides excellent stereocontrol. The protocols provided herein serve as a valuable starting point for researchers aiming to synthesize stereochemically defined 4-hydroxypyrrolidine derivatives for applications in drug discovery and development.
Safety Operating Guide
Proper Disposal of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS No. 181269-58-3). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal, the following PPE is mandatory:
| PPE Category | Specific Requirement |
| Hand Protection | Compatible chemical-resistant gloves. |
| Eye Protection | Chemical safety goggles. |
| Respiratory Protection | Government-approved respirator. |
| Body Protection | Protective clothing to prevent skin contact. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] This ensures that the chemical is handled and neutralized in a manner that complies with federal, state, and local environmental regulations.
1. Waste Collection and Storage:
- Container: Place the waste material in a clearly labeled, tightly sealed container.
- Labeling: The label should include the full chemical name, CAS number, and any relevant hazard symbols.
- Storage: Store the waste container in a well-ventilated, designated chemical waste area, away from incompatible materials.
2. Preparing for Disposal:
- Consult Local Regulations: Before arranging for disposal, consult your institution's environmental health and safety (EHS) office to understand the specific local and state regulations.
- Waste Manifest: Fill out any required waste manifest forms accurately and completely.
3. Disposal Method:
- Approved Waste Disposal Plant: The recommended and safest method of disposal is to transfer the waste to a licensed and approved chemical waste disposal facility.[1][2]
- Incineration (Alternative Method): In some cases, dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[3] This should only be performed by trained professionals in a licensed facility.
4. Spill and Emergency Procedures:
- In Case of a Spill:
- Evacuate the immediate area.
- Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[3]
- Absorb the spill with an inert material, such as sand or vermiculite.
- Sweep up the absorbed material and place it in a sealed container for disposal.[3][4]
- Ventilate the area and wash the spill site after the material has been removed.
- First Aid:
- Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[3][4]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]
- Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[3][4]
- In all cases of exposure, seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, including operational and disposal plans.
Chemical Identifier:
-
CAS Number: 256487-77-1, 102195-80-2 (for stereoisomers)
Hazard Summary: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (reported for some stereoisomers).
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin (reported for some stereoisomers).
Signal Word: Warning or Danger
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects against potential splashes or sprays of the chemical, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to check with the glove supplier for specific chemical resistance and breakthrough times. | Prevents skin contact, as the compound is a known skin irritant and may be harmful if absorbed through the skin. |
| Skin and Body Protection | A laboratory coat or other protective clothing to prevent skin contact. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. | Minimizes the risk of respiratory irritation from inhaling the compound. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, with a certified chemical fume hood being the preferred location.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid direct contact with the chemical. Use spatulas or other appropriate tools for handling the solid.
-
If transferring the substance, do so carefully to minimize the generation of dust.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
3. In Case of a Spill:
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed container for proper disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All waste containing this chemical should be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container. The label should include the chemical name and associated hazards.
-
Store waste containers in a designated hazardous waste storage area away from incompatible materials.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate from the container cleaning should be collected and disposed of as hazardous chemical waste.
-
After thorough cleaning, the container may be disposed of as regular waste, provided all chemical residues have been removed and the label is defaced. Check with your institution's environmental health and safety department for specific procedures.
-
Experimental Protocols and Visualizations
To further enhance safety and operational clarity, the following diagrams illustrate key procedural workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for selecting appropriate PPE based on identified chemical hazards.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
